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Nanangenine H

Cat. No.: B14132396
M. Wt: 396.5 g/mol
InChI Key: XPKRYPSOFXPZSA-RPVUOXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanangenine H is a fungal-derived drimane-type sesquiterpenoid offered for research use only. This compound is part of a class of natural products known for their diverse biological activities and complex structures . Drimane sesquiterpenoids, such as this compound, are characterized by a bicyclic decalin core structure and have attracted significant research interest for their potential as novel anticancer agents . Studies on related drimanes have shown promising cytotoxic activity against various cancer cell lines, with effects observed in the low micro- and nanomolar range, suggesting a potent mechanism of action that warrants further investigation . Furthermore, drimane-type sesquiterpenoids from fungal sources have demonstrated anti-infective potential against a range of drug-resistant microbial pathogens, indicating that this compound may be a valuable tool for exploring new antimicrobial strategies . Researchers can utilize this compound to probe its specific biological targets, mechanisms, and structure-activity relationships. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O6 B14132396 Nanangenine H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36O6

Molecular Weight

396.5 g/mol

IUPAC Name

[(3R,5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-3-methoxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] hexanoate

InChI

InChI=1S/C22H36O6/c1-6-7-8-9-17(24)28-15-12-14-19(26-5)27-13-22(14,25)21(4)16(23)10-11-20(2,3)18(15)21/h12,15-16,18-19,23,25H,6-11,13H2,1-5H3/t15-,16-,18+,19-,21+,22-/m1/s1

InChI Key

XPKRYPSOFXPZSA-RPVUOXGTSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2[C@@H](OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O)OC

Canonical SMILES

CCCCCC(=O)OC1C=C2C(OCC2(C3(C1C(CCC3O)(C)C)C)O)OC

Origin of Product

United States

Foundational & Exploratory

Nanangenine H: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nanangenine H is a naturally occurring drimane sesquiterpenoid isolated from the Australian fungus, Aspergillus nanangensis.[1] As a member of the nanangenine family of metabolites, its chemical architecture is characterized by a bicyclic drimane core.[1] This document provides a detailed overview of the chemical structure, spectroscopic properties, and biological context of this compound, intended for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis.[1] It is identified as a drimane sesquiterpenoid, a class of C15 natural products derived from a pentamethyl-trans-decalin skeleton.[2]

Molecular Formula: C₂₂H₃₆O₆

Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a final document)

Spectroscopic Data

The structural assignment of this compound is supported by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The key data are summarized below.

High-Resolution Mass Spectrometry (HRMS)

The HRMS data provides the exact mass of the molecule, which is crucial for determining its elemental composition.

IonCalculated m/zFound m/z
[M+H]⁺397.2585397.2581
[M+Na]⁺419.2404419.2400

Data acquired via HRESI(+)-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
139.41.03, m; 1.55, m
218.31.44, m
342.11.38, m
433.5-
555.61.25, dd (11.6, 2.1)
676.55.29, d (2.1)
7121.25.48, d (2.1)
8141.0-
973.1-
1038.8-
1167.53.42, d (11.8); 3.63, d (11.8)
1228.11.48, m; 1.70, m
1333.50.86, s
1421.60.83, s
1514.50.89, s
1'173.8-
2'34.72.22, t (7.5)
3'24.81.57, m
4'31.41.29, m
5'22.41.29, m
6'14.00.88, t (7.2)

NMR data recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultured on solid rice medium. The general procedure is as follows:

  • Medium Preparation: Autoclaved rice (100 g) with Milli-Q water (100 mL) in 500 mL Erlenmeyer flasks.

  • Inoculation: Each flask was inoculated with a spore suspension of A. nanangensis.

  • Incubation: The cultures were incubated at 25 °C for 21 days.

  • Extraction: The fungal culture was extracted with ethyl acetate. The solvent was then evaporated under reduced pressure to yield a crude extract.

Isolation of this compound

This compound was purified from the crude extract using high-performance liquid chromatography (HPLC).

  • Initial Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel.

  • HPLC Purification: Fractions containing nanangenines were further purified by reversed-phase preparative HPLC.

    • Column: C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 × 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at 210 nm.

    • This compound was isolated as a white amorphous solid.

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic techniques:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a 600 MHz spectrometer.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.

Biological Activity

The nanangenine family of compounds, including this compound, were evaluated for their in vitro biological activities against a panel of bacteria, fungi, and mammalian cell lines.[1] this compound exhibited low levels of cytotoxicity against the four mammalian cell lines tested.[1]

Biosynthetic Pathway

This compound, as a drimane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. The proposed biosynthetic pathway involves several key enzymatic steps.

Nanangenine_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Terpene Cyclase Oxidized_Intermediates Oxidized Drimenol Intermediates Drimenol->Oxidized_Intermediates P450 Monooxygenases Nanangenine_Core Nanangenine Core Structure Oxidized_Intermediates->Nanangenine_Core Further Oxidations & Cyclizations Nanangenine_H This compound Nanangenine_Core->Nanangenine_H Acylation

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a drimane sesquiterpenoid produced by the fungus Aspergillus nanangensis. Its structure has been rigorously characterized by modern spectroscopic methods. While exhibiting low cytotoxicity in preliminary assays, the unique chemical scaffold of this compound and other members of its family may warrant further investigation for other biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel drimane derivatives.

References

Nanangenine H: A Technical Whitepaper on its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine H is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. It was first identified as part of the "nanangenine" family of metabolites produced by a novel Australian fungus, Aspergillus nanangensis. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and characterization, presents available quantitative data in a structured format, and features a visualization of the experimental workflow. While extensive biological activity data for this compound is not yet available, this document summarizes the known information and the broader context of the biological potential of related drimane sesquiterpenoids.

Discovery and Origin

This compound was discovered during a chemotaxonomic investigation of a previously undescribed Australian fungus, Aspergillus nanangensis.[1] This novel fungal strain was isolated from a soil sample collected in the South Burnett region of Queensland, near the town of Nanango.[1] A. nanangensis is distinguished by its production of terpenoids as the dominant class of secondary metabolites.[1]

This compound is one of ten related drimane sesquiterpenoids isolated from the fungus, collectively named nanangenines.[1] It is considered a putative biosynthetic intermediate within this family of compounds.[1] The discovery of this unique family of compounds from a new fungal species highlights the potential of exploring novel microorganisms for the discovery of new bioactive molecules.

Physicochemical Properties

The structure of this compound was elucidated through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), in conjunction with single-crystal X-ray diffraction studies of related nanangenine analogues.[1][2][3]

Property Value Reference
Molecular Formula C₂₂H₃₆O₆[4]
Formal Name 9,9b-dihydroxy-3-methoxy-6,6,9a-trimethyl-1,3R,5R,5aS,6,7,8,9R,9aR,9bS-decahydronaphtho[1,2-c]furan-5-yl hexanoate[4]
Appearance White powder[1]
Optical Rotation [α]D24 −270 (c 0.13, MeOH)[1]
HRMS-ESI(+) [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺[1]
UV (MeCN) λmax (log ε) 200 (3.98) nm[1]
Origin Fungus / Aspergillus nanangensis[4]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of the nanangenine family, including this compound.[1]

Fungal Cultivation and Metabolite Extraction
  • Aspergillus nanangensis Cultivation: The fungus was cultivated on solid jasmine rice and pearl barley media for 21 days to achieve confluent mycelial growth.[1]

  • Extraction: The grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (EtOAc).[1]

  • Defatting: The EtOAc extract was defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

Isolation and Purification of this compound
  • Initial Fractionation: The crude extract was subjected to initial fractionation using silica gel chromatography.[1]

  • Preparative HPLC: Subfractions containing the nanangenines were further purified by preparative High-Performance Liquid Chromatography (HPLC) using a Hypersil C18 column with an isocratic mobile phase of 80% MeCN/H₂O containing 0.01% TFA at a flow rate of 60 mL min⁻¹.[1] this compound was isolated from these purification steps.

Spectroscopic Analysis
  • Optical Rotation: Measured in MeOH on a Perkin-Elmer Model 341 polarimeter or a Jasco P-1010 polarimeter.[1]

  • UV-Vis Spectroscopy: Acquired in MeCN on a Varian Cary 4000 spectrophotometer or a Jasco V-760 spectrophotometer.[1]

  • NMR Spectroscopy: 1D and 2D NMR spectra were acquired for structure elucidation.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI(+)) was used to determine the molecular formula.[1]

Experimental_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Isolation & Purification cluster_analysis Structure Elucidation cultivation Cultivation of A. nanangensis on rice and barley extraction Acetone Extraction cultivation->extraction partitioning EtOAc Partitioning extraction->partitioning defatting Hexane Defatting partitioning->defatting silica_gel Silica Gel Chromatography defatting->silica_gel Crude Extract prep_hplc Preparative HPLC silica_gel->prep_hplc nmr NMR Spectroscopy prep_hplc->nmr Isolated this compound hrms HRMS-ESI(+) prep_hplc->hrms uv_vis UV-Vis Spectroscopy prep_hplc->uv_vis optical_rotation Optical Rotation prep_hplc->optical_rotation

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Biological Activity

The nanangenine family of compounds, including this compound, were assayed for in vitro activity against bacteria, fungi, and mammalian cell lines.[1] this compound, along with nanangenines B, E, F, and G, exhibited low levels of cytotoxicity against four tested mammalian cell lines.[1] Specific quantitative data, such as IC₅₀ values, for this compound have not been reported in the primary literature.

Drimane sesquiterpenoids isolated from other Aspergillus species have demonstrated a range of biological activities, including anti-inflammatory and antiviral properties, as well as cytotoxicity against various mammalian cell lines.[1] This suggests that this compound and its analogues could be of interest for further biological screening and drug discovery efforts.

Signaling Pathways

Currently, there is no published data on the specific signaling pathways modulated by this compound. Given the limited biological data, its mechanism of action remains to be elucidated. Future research will be necessary to determine the molecular targets and cellular pathways affected by this compound.

Conclusion

This compound is a structurally interesting drimane sesquiterpenoid originating from the novel Australian fungus Aspergillus nanangensis. Its discovery underscores the value of exploring unique ecological niches for novel natural products. While preliminary biological screening has been conducted, further in-depth studies are required to fully characterize its biological activity profile and potential therapeutic applications. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this compound and the broader family of nanangenine compounds.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus nanangensis, a filamentous fungus, has emerged as a producer of novel secondary metabolites with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the currently identified secondary metabolites from this species, with a focus on the nanangelenin and nanangenine classes of compounds. The document details their biosynthesis, available quantitative data, and generalized experimental protocols for their isolation and characterization.

Identified Secondary Metabolites

Aspergillus nanangensis is known to produce two primary families of secondary metabolites: the benzazepine alkaloid nanangelenins and the sesquiterpenoid nanangenines. The biosynthetic pathway for the nanangelenins has been elucidated through the heterologous expression of the responsible gene cluster in Aspergillus nidulans.

Data Presentation: Nanangelenin Series

The following table summarizes the identified nanangelenin compounds and their biosynthetic intermediates.

Compound NameMolecular FormulaKey Structural FeaturesRole
Nanangelenin A C₂₅H₂₇N₃O₅Unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold[1][2][3]Final Product
Nanangelenin B Not specifiedDipeptide of anthranilic acid and L-kynurenineBiosynthetic Intermediate[1][2][3]
Nanangelenin C Not specifiedNot specifiedBiosynthetic Intermediate[1][2][3]
Nanangelenin D Not specifiedNot specifiedBiosynthetic Intermediate[1][2][3]
Nanangelenin E Not specifiedNot specifiedBiosynthetic Intermediate[1][2][3]
Nanangelenin F Not specifiedNot specifiedBiosynthetic Intermediate[1][2][3]
Data Presentation: Nanangenine Series

While the nanangenines have been identified as a distinct class of sesquiterpenoid secondary metabolites from A. nanangensis, detailed structural and quantitative data for individual compounds are not yet widely available in the reviewed literature.

Biosynthesis of Nanangelenins

The biosynthesis of nanangelenin A is governed by the "nan" gene cluster, which encodes a series of enzymes responsible for its assembly from primary metabolic precursors. The core of this pathway is a nonribosomal peptide synthetase (NRPS), NanA.

Experimental Protocols: Elucidation of the Nanangelenin Biosynthetic Pathway

The biosynthetic pathway for nanangelenins was elucidated using heterologous expression of the nan gene cluster from Aspergillus nanangensis in the model organism Aspergillus nidulans. This technique allows for the functional characterization of the biosynthetic genes in a controlled genetic background.

  • Gene Cluster Identification: The putative nan gene cluster was identified through genomic and retrobiosynthetic analyses of A. nanangensis[1][2][3].

  • Heterologous Host: A well-characterized strain of Aspergillus nidulans was used as the heterologous host for expressing the nan genes.

  • Gene Expression: The genes from the nan cluster were introduced into A. nidulans for expression.

  • Metabolite Analysis: The culture extracts of the transformed A. nidulans were analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced metabolites.

  • Pathway Reconstruction: By expressing different combinations of the nan genes, the role of each enzyme in the biosynthetic pathway was determined, leading to the identification of intermediates (Nanangelenins B-F) and the final product (Nanangelenin A)[1][2][3].

Visualization of the Nanangelenin Biosynthetic Pathway

Nanangelenin_Biosynthesis L_Tryptophan L-Tryptophan L_Kynurenine L-Kynurenine L_Tryptophan->L_Kynurenine NanC (IDO) NanA_NRPS NanA (NRPS) L_Kynurenine->NanA_NRPS Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->NanA_NRPS Nanangelenin_B Nanangelenin B NanA_NRPS->Nanangelenin_B Tailoring_Enzymes Tailoring Enzymes (NanB, NanD, NanE, NanF) Nanangelenin_B->Tailoring_Enzymes Nanangelenin_A Nanangelenin A Tailoring_Enzymes->Nanangelenin_A Experimental_Workflow Start Start: Aspergillus nanangensis Cultivation Cultivation (e.g., on Jasmine Rice) Start->Cultivation Extraction Extraction (e.g., with Ethyl Acetate) Cultivation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compounds Purified Secondary Metabolites Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compounds->Structure_Elucidation End Identified Compounds Structure_Elucidation->End Regulation_Overview Environmental_Cues Environmental Cues (Nutrients, pH, Light, Temp.) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Cues->Global_Regulators Pathway_TF Pathway-Specific Transcription Factors Global_Regulators->Pathway_TF Chromatin Chromatin State Global_Regulators->Chromatin BGC_Expression Biosynthetic Gene Cluster Expression Pathway_TF->BGC_Expression Chromatin->BGC_Expression Secondary_Metabolites Secondary Metabolite Production BGC_Expression->Secondary_Metabolites

References

The Biosynthetic Pathway of Nanangenine H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the well-characterized biosynthesis of related drimane sesquiterpenoids in other Aspergillus species. The pathway commences with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic drimane scaffold, followed by a series of oxidative modifications. This guide details the key enzymatic steps, presents available quantitative data from analogous pathways, outlines relevant experimental protocols, and provides visual representations of the biosynthetic logic.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a conserved pathway for drimane sesquiterpenoids found in fungi. The pathway can be divided into two main stages: the formation of the drimane skeleton and the subsequent oxidative modifications.

Stage 1: Formation of the Drimane Skeleton

The biosynthesis is initiated from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. A key enzyme, a terpene cyclase (drimenol synthase) , catalyzes the complex cyclization of the linear FPP molecule into the bicyclic drimane scaffold, yielding the intermediate drimenol .[1][2][3]

Stage 2: Oxidative Modifications

Following the formation of drimenol, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for introducing hydroxyl groups and other oxidative functionalities to the drimane core.[1][2] In the proposed pathway for this compound, these modifications are crucial for the formation of the specific oxygenation pattern observed in its structure. The exact sequence of these oxidative steps is yet to be fully elucidated for this compound itself, but studies on related compounds suggest a stepwise process.

A diagram of the proposed biosynthetic pathway is presented below:

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (Terpene Cyclase) Intermediates Oxidized Intermediates Drimenol->Intermediates Cytochrome P450s Nanangenine_H This compound Intermediates->Nanangenine_H Further Oxidations (P450s)

Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific enzyme kinetic data for the biosynthetic pathway of this compound is not yet available, the following table summarizes representative kinetic parameters for analogous enzymes involved in fungal drimane and other sesquiterpenoid biosynthesis. This data provides a valuable reference for researchers in this field.

Enzyme ClassRepresentative EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Vmax (nmol/mg/h)Reference
Terpene Cyclase FgTRI5 (Trichodiene Synthase)Fusarium graminearumFPP0.250.11-[4]
Cytochrome P450 CYP51Candida kruseiLanosterol15-1.2[5]
Methionine Synthase MetEAspergillus sojae5-methyl-THF6.80.056-[6][7]

Note: The data presented are for enzymes involved in analogous biosynthetic pathways and should be considered as approximations for the enzymes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of the Biosynthetic Gene Cluster (BGC)

A putative biosynthetic gene cluster for nanangenines has been identified in A. nanangensis.[8] The general workflow for identifying such a cluster is as follows:

BGC Identification Workflow cluster_0 Bioinformatics cluster_1 Experimental Validation Genome Genome Sequencing of A. nanangensis Annotation Gene Annotation & BGC Prediction (antiSMASH) Genome->Annotation Homology Homology Search (BLAST) Annotation->Homology Gene_Deletion Gene Deletion (CRISPR/Cas9) Homology->Gene_Deletion Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Deletion->Metabolite_Analysis

Workflow for biosynthetic gene cluster identification.

Protocol:

  • Genome Sequencing: Sequence the genome of Aspergillus nanangensis using a combination of long-read and short-read sequencing technologies.

  • Bioinformatic Analysis:

    • Assemble the genome and perform gene prediction.

    • Use bioinformatics tools like antiSMASH to identify putative secondary metabolite BGCs.

    • Perform BLAST searches using known drimane sesquiterpenoid biosynthetic genes (e.g., drimenol synthase) as queries to locate the candidate BGC.

  • Gene Deletion:

    • Generate targeted gene deletion mutants for the candidate genes within the BGC using CRISPR/Cas9-based methods.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under conditions conducive to nanangenine production.

    • Extract the secondary metabolites and analyze the profiles using HPLC and LC-MS to confirm the loss of this compound production in the mutants.

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol for Terpene Cyclase (Drimenol Synthase):

  • Gene Cloning: Amplify the coding sequence of the putative drimenol synthase gene from A. nanangensis cDNA and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

  • Heterologous Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (0.1-1 mM) and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication and centrifuge to remove cell debris.

    • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

    • Further purify the protein using size-exclusion chromatography if necessary.

    • Confirm the purity and size of the protein by SDS-PAGE.

In Vitro Enzyme Assays

Protocol for Drimenol Synthase Activity Assay:

  • Reaction Setup: Prepare a reaction mixture containing the purified drimenol synthase, the substrate FPP, and a suitable buffer with MgCl2 as a cofactor.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the sesquiterpenoid products with an organic solvent (e.g., ethyl acetate or hexane).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify drimenol based on its mass spectrum and retention time compared to an authentic standard.

Protocol for Cytochrome P450 Activity Assay:

  • Reconstituted System: For in vitro assays, P450 enzymes typically require a redox partner, such as a cytochrome P450 reductase (CPR). Co-express and purify both the P450 and its cognate CPR.

  • Reaction Setup: Prepare a reaction mixture containing the purified P450, CPR, the substrate (e.g., drimenol), and an NADPH-regenerating system in a suitable buffer.

  • Incubation and Analysis: Follow similar incubation, extraction, and analysis steps as for the drimenol synthase assay, using LC-MS to detect the hydroxylated products.

Signaling Pathways and Logical Relationships

The regulation of secondary metabolite biosynthesis in fungi is complex and often involves global regulators that respond to environmental cues. While the specific regulatory network for this compound is unknown, a general representation of the logical relationship from gene to metabolite is depicted below.

Gene_to_Metabolite BGC Nanangenine Biosynthetic Gene Cluster Enzymes Biosynthetic Enzymes (Drimenol Synthase, P450s) BGC->Enzymes Transcription & Translation FPP Farnesyl Pyrophosphate (FPP) Precursors Primary Metabolites (e.g., Acetyl-CoA) Precursors->FPP Mevalonate Pathway Nanangenine_H This compound FPP->Nanangenine_H Enzymatic Conversion

Logical flow from gene cluster to final product.

Conclusion and Future Directions

This technical guide has outlined the proposed biosynthetic pathway of this compound, leveraging knowledge from closely related fungal drimane sesquiterpenoids. The core enzymatic machinery likely involves a drimenol synthase and a suite of cytochrome P450 monooxygenases. While a putative biosynthetic gene cluster has been identified, further experimental validation is required to definitively establish the function of each gene product. Future research should focus on the heterologous expression and biochemical characterization of the enzymes from A. nanangensis to determine their precise roles, substrate specificities, and kinetic parameters. Such studies will not only provide a complete picture of this compound biosynthesis but also pave the way for the engineered production of this and other potentially valuable drimane sesquiterpenoids.

References

A Technical Guide to Nanangenine H: A Drimane Sesquiterpenoid from Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nanangenine H, a drimane sesquiterpenoid fungal metabolite. It covers its chemical properties, and biosynthetic origins, and details the experimental procedures for its isolation and characterization, designed to support further research and development efforts.

Core Molecular Data

This compound is a natural product isolated from the fungus Aspergillus nanangensis. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₃₆O₆[1]
Formula Weight 396.5 g/mol [1]

Physicochemical and Spectroscopic Data

The following table outlines key physicochemical and spectroscopic data for this compound, as reported in the primary literature.

ParameterValueConditions
Appearance White powder-
Optical Rotation [α]D²⁴ -270(c 0.13, MeOH)
UV-Vis (λmax) 200 nm(MeCN), log ε 3.98
HRMS-ESI(+) [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺-

Biosynthesis of Nanangenines

The production of this compound is linked to a putative biosynthetic gene cluster in Aspergillus nanangensis. The proposed pathway involves a haloacid dehalogenase-like (HAD-like) terpene cyclase, AncC, which is believed to cyclize farnesyl pyrophosphate (FPP) into the drimane-type sesquiterpene, (+)-albicanol.[2] Subsequent enzymatic modifications, including oxidations and acylations, are thought to yield the various nanangenine compounds, including this compound.

The following diagram illustrates a simplified, putative biosynthetic pathway for the nanangenine core structure.

Nanangenine_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Albicanol (+)-Albicanol FPP->Albicanol AncC (Terpene Cyclase) Drimane_Core Drimane Core Modifications (Oxidation, Acylation) Albicanol->Drimane_Core Nanangenine_H This compound Drimane_Core->Nanangenine_H

Caption: Putative biosynthetic pathway of this compound from FPP.

Experimental Protocols

The following methodologies are based on the experimental procedures described for the isolation and characterization of nanangenines.[1]

Fungal Cultivation and Extraction
  • Cultivation: Aspergillus nanangensis was cultivated on solid substrates such as jasmine rice and pearl barley for 21 days to achieve confluent mycelial growth.[1]

  • Extraction: The grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (EtOAc) and subsequently defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

The general workflow for the extraction of nanangenines is depicted below.

Extraction_Workflow start A. nanangensis Culture (on Rice/Barley) extraction Acetone Extraction start->extraction partitioning EtOAc Partitioning extraction->partitioning defatting Hexane Defatting partitioning->defatting end Enriched Nanangenine Extract defatting->end

Caption: General workflow for the extraction of nanangenines.

Spectroscopic Analysis
  • Optical Rotation: Measured using a Perkin-Elmer Model 341 polarimeter or a Jasco P-1010 polarimeter.[1]

  • UV-Vis Spectroscopy: Acquired on a Varian Cary 4000 spectrophotometer or a Jasco V-760 spectrophotometer.[1]

  • High-Resolution Mass Spectrometry (HRMS): High-resolution positive electrospray ionization mass spectrometry (HRESI(+)MS) was used to determine the molecular formula.[1]

Biological Activity

In the initial study, this compound, along with several other nanangenine compounds, was assayed for in vitro activity against a panel of bacteria, fungi, and mammalian cell lines. Notably, this compound was reported to be inactive in all of the assays performed, with activity tested up to 100 μg/mL.[1] This suggests that specific structural features, potentially the acylation at the 6-OH position present in other active nanangenines, are important for biological activity.[1] The broader class of drimane sesquiterpenoids has been shown to exhibit various biological activities, including anti-inflammatory and cytotoxic effects.[1][3]

References

Physical and chemical properties of Nanangenine H

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and biosynthetic pathway of Nanangenine H, a drimane sesquiterpenoid metabolite. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Core Properties of this compound

This compound is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. It is considered a putative biosynthetic intermediate in the nanangenine metabolic pathway.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below. This data is critical for its identification, characterization, and further chemical modification.

PropertyValue
Appearance White powder
Molecular Formula C₂₂H₃₆O₆
Formula Weight 396.5 g/mol
Optical Rotation [α]D²⁴ -270 (c 0.13, MeOH)
UV Absorption (MeCN) λmax (log ε) 200 (3.98) nm
Mass Spectrometry HRMS–ESI (+, m/z): [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺, 379.2479; found, 379.2474
Storage Temperature -20°C
Stability ≥ 4 years
SMILES CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C3[C@]2(O)CO[C@H]3OC
InChI Key XPKRYPSOFXPZSA-RPVUOXGTSA-N

Experimental Protocols

The following sections detail the methodologies for the cultivation of Aspergillus nanangensis and the subsequent isolation and characterization of this compound.

Fungal Cultivation and Metabolite Production
  • Organism: Aspergillus nanangensis (MST-FP2251)

  • Cultivation Medium: Jasmine rice or pearl barley grains.

  • Procedure:

    • The fungal strain is cultivated on jasmine rice and pearl barley for 21 days.

    • This period of growth results in confluent and thick mycelial coverage of the grain substrate, optimal for secondary metabolite production.

Extraction and Isolation of this compound
  • Extraction:

    • The grain cultures are extracted with acetone.

    • The resulting aqueous residue is partitioned with ethyl acetate (EtOAc).

    • The EtOAc extract is then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.

  • Purification:

    • The enriched extract is fractionated by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

    • This purification process yields ten drimane metabolites, including this compound, which is identified as a putative biosynthetic intermediate.

Spectroscopic Analysis
  • General: UV spectra were acquired using a diode array detector. Optical rotations were measured on a polarimeter.

  • NMR Spectroscopy: NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts (δ) are reported in ppm, referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution electrospray ionisation mass spectrometry (HRESI(+)MS) was performed on a time-of-flight (TOF) mass spectrometer.

Biosynthetic Pathway

The nanangenines are drimane sesquiterpenoids derived from a C₁₅ pentamethyl-trans-decalin skeleton. The proposed biosynthetic pathway involves a series of enzymatic modifications of the initial drimane core. A putative biosynthetic gene cluster responsible for nanangenine production has been identified in Aspergillus nanangensis.

Nanangenine_Biosynthesis cluster_0 Core Drimane Scaffold Synthesis cluster_1 This compound Formation cluster_2 Other Nanangenines FPP Farnesyl Diphosphate (FPP) Drimanyl_DP Drimanyl Diphosphate FPP->Drimanyl_DP Terpene Synthase (Cyclization) Drimenol Drimenol Drimanyl_DP->Drimenol Phosphatase (Hydrolysis) Drimenol_mod Modified Drimenol Intermediate Drimenol->Drimenol_mod Series of Oxidations & Acylations Nanangenine_H This compound Drimenol_mod->Nanangenine_H Further Enzymatic Steps (e.g., Acyltransferase) Other_Nanangenines Nanangenines A-G, I Nanangenine_H->Other_Nanangenines Putative Biosynthetic Steps caption Proposed Biosynthetic Pathway of Nanangenines

Unveiling the Biological Profile of Nanangenine H: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, exhibits a low level of biological activity based on initial cytotoxic screenings. This technical guide provides a comprehensive analysis of the available data on this compound, including its limited cytotoxic profile and the detailed experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of novel fungal metabolites.

Introduction to this compound

This compound is a member of a family of ten drimane sesquiterpenoids (nanangenines 1–10) discovered in a previously undescribed Australian fungus, Aspergillus nanangensis. The structures of these compounds, including this compound (designated as compound 10 in the primary literature), were elucidated through detailed spectroscopic analysis. As part of the initial investigation into their biological potential, the nanangenines were subjected to a panel of in vitro bioassays.

Biological Activity of this compound

Initial biological screening of this compound involved assessing its cytotoxic effects against a panel of four mammalian cell lines. The results indicated that this compound possesses low levels of cytotoxicity against these cells.

Quantitative Data

In the primary study, specific quantitative data, such as IC50 values, for the cytotoxicity of this compound were not provided due to its low activity. The compound was qualitatively described as having "low levels of cytotoxicity"[1]. For context, other compounds within the nanangenine family demonstrated more significant cytotoxic effects, and their corresponding IC50 values were reported.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineActivityIC50 (µM)
This compound (10) NCI-H460 (Human large cell lung carcinoma)Low CytotoxicityNot Reported
A2780 (Human ovarian carcinoma)Low CytotoxicityNot Reported
U87MG (Human glioblastoma-astrocytoma)Low CytotoxicityNot Reported
MCR-5 (Human fetal lung fibroblast)Low CytotoxicityNot Reported
Nanangenine C (3)NCI-H460Cytotoxic10
Nanangenine E (7)NCI-H460Cytotoxic10
Isonanangenine D (6)NCI-H460Cytotoxic25

Data for this compound is qualitative as reported in the source literature. Data for other nanangenines is provided for comparative purposes.

Experimental Protocols

The assessment of this compound's biological activity was conducted using a standardized cytotoxicity assay. The following is a detailed methodology for the key experiment cited.

Cytotoxicity Assay against Mammalian Cell Lines

Objective: To determine the cytotoxic effects of this compound on human cancer and normal cell lines.

Materials:

  • Cell Lines:

    • NCI-H460 (Human large cell lung carcinoma)

    • A2780 (Human ovarian carcinoma)

    • U87MG (Human glioblastoma-astrocytoma)

    • MCR-5 (Human fetal lung fibroblast)

  • Reagents:

    • Alamar Blue

    • Test compounds (dissolved in DMSO)

    • Appropriate cell culture medium and supplements

  • Apparatus:

    • 96-well microplates

    • Multichannel pipette

    • Plate reader (for fluorescence measurement)

Procedure:

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 2,500 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Addition: Test compounds, including this compound, were added to the wells at various concentrations.

  • Incubation: The plates were incubated for 48 hours.

  • Alamar Blue Addition: 20 µL of Alamar Blue was added to each well.

  • Final Incubation: The plates were incubated for a further 5 hours.

  • Fluorescence Measurement: The fluorescence was measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The results were expressed as the concentration of the compound that inhibited cell growth by 50% (IC50), where applicable. For compounds with low activity, a qualitative assessment was made.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells add_compound Add this compound seed_cells->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_alamar Add Alamar Blue incubate_48h->add_alamar incubate_5h Incubate for 5 hours add_alamar->incubate_5h read_fluorescence Measure Fluorescence incubate_5h->read_fluorescence analyze Analyze Data (Determine IC50 or Qualitative Activity) read_fluorescence->analyze end End analyze->end

Figure 1. Experimental workflow for the cytotoxicity assay.

Signaling Pathways

Currently, there is no direct evidence linking this compound to any specific signaling pathways. Its low cytotoxicity suggests that it is unlikely to be a potent modulator of critical cellular signaling cascades. However, it is noteworthy that other drimane sesquiterpenoids, such as polygodial and isotadeonal, have been reported to inhibit the NF-κB signaling pathway. This could be a potential area of investigation for drimane sesquiterpenoids as a class of compounds.

Putative_Signaling_Pathway_Investigation cluster_drimanes Other Drimane Sesquiterpenoids cluster_pathway Signaling Pathway cluster_nanangenine_h This compound polygodial Polygodial nfkb NF-κB Pathway polygodial->nfkb Inhibits isotadeonal Isotadeonal isotadeonal->nfkb Inhibits nanangenine_h This compound unknown_pathway Unknown/No Significant Interaction nanangenine_h->unknown_pathway Low Activity Suggests No Potent Modulation

Figure 2. Known and potential signaling pathway interactions of drimane sesquiterpenoids.

Conclusion

This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, demonstrates low cytotoxic activity against the tested mammalian cell lines. While quantitative data on its biological activity is limited, the detailed experimental protocols for its initial screening provide a foundation for further investigation. Future research could explore its potential effects in other biological assays or its synergistic activities with other compounds. The established link between other drimane sesquiterpenoids and the NF-κB pathway may offer a starting point for broader investigations into the mechanisms of action for this class of natural products.

References

Nanangenine H mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of Nanangenine H

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system. Upon activation by a wide range of stimuli, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Given its central role in sterile inflammation, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention in conditions such as gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.

This compound is a novel small molecule compound under investigation for its potent anti-inflammatory properties. This document outlines the hypothesized mechanism of action of this compound as a direct inhibitor of NLRP3 inflammasome assembly and activation. We present a series of key experiments, quantitative data, and detailed protocols that form the basis of this hypothesis.

Hypothesized Mechanism of Action: Inhibition of NLRP3-NEK7 Interaction

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The activation step involves the assembly of the core components: NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. A critical event in this assembly is the interaction between NLRP3 and the serine/threonine kinase NEK7, which is essential for the formation of a functional inflammasome complex.

We hypothesize that This compound directly binds to a pocket at the interface of the NLRP3 and NEK7 proteins, sterically hindering their association. This disruption prevents the conformational changes required for NLRP3 oligomerization, thereby inhibiting ASC polymerization and subsequent caspase-1 activation.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Transcription ↑ Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) Efflux K+ Efflux Stimuli->Efflux NLRP3_inactive NLRP3 (Inactive) Efflux->NLRP3_inactive NLRP3_active NLRP3 (Active) NEK7 NEK7 NEK7->NLRP3_active Interaction ASC ASC NLRP3_active->ASC ASC_Oligo ASC Oligomerization ASC->ASC_Oligo ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 ASC_Oligo->ProCasp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Secretion Secretion & Inflammation IL1b Mature IL-1β ProIL1b->IL1b IL1b->Secretion NanangenineH This compound block1 block1 NanangenineH->block1 label_inhibit X

Figure 1: Hypothesized site of action for this compound on the NLRP3 inflammasome signaling pathway.

Experimental Evidence

To substantiate the proposed mechanism of action, a series of biochemical and cell-based assays were designed and executed. The following sections summarize the key findings.

Inhibition of Inflammasome-Mediated Cytokine Release

The primary functional consequence of NLRP3 inflammasome inhibition is the suppression of IL-1β secretion. To test the efficacy of this compound, lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) were stimulated with the NLRP3 activator Nigericin in the presence of varying concentrations of the compound.

Table 1: Effect of this compound on IL-1β Secretion in BMDMs

This compound (nM)IL-1β Concentration (pg/mL) ± SD% Inhibition
0 (Vehicle)1542 ± 850%
11388 ± 7210%
10910 ± 5541%
100231 ± 3185%
100046 ± 1597%
1000039 ± 1197.5%

The results clearly demonstrate a dose-dependent inhibition of IL-1β release, with a calculated IC₅₀ value of 28.5 nM . This potent activity in a cellular context confirms that this compound effectively blocks the NLRP3 signaling cascade.

Disruption of ASC Oligomerization

A hallmark of inflammasome activation is the polymerization of the adaptor protein ASC into a large signaling platform known as the "ASC speck".[1][2] We investigated whether this compound could prevent this crucial assembly step.

Table 2: Quantification of ASC Speck Formation

Treatment Condition% of Cells with ASC Specks ± SD
Unstimulated1.2 ± 0.4
LPS + Nigericin (Vehicle)35.8 ± 3.1
LPS + Nigericin + this compound (100 nM)4.5 ± 1.1

Treatment with this compound profoundly reduced the percentage of cells forming ASC specks upon stimulation, indicating that the compound acts upstream of ASC polymerization.

ASC_Workflow cluster_culture Cell Culture & Priming cluster_treatment Treatment & Stimulation cluster_staining Immunofluorescence cluster_analysis Imaging & Analysis c1 Seed BMDMs in multi-well plates c2 Prime cells with LPS (e.g., 1 µg/mL for 2h) c1->c2 t1 Pre-incubate with This compound or Vehicle c2->t1 t2 Stimulate with NLRP3 Activator (e.g., 5 µM Nigericin) t1->t2 s1 Fix cells with 4% PFA t2->s1 s2 Permeabilize with 0.1% Triton X-100 s1->s2 s3 Block with BSA s2->s3 s4 Incubate with anti-ASC primary antibody s3->s4 s5 Incubate with fluorescent secondary antibody & DAPI s4->s5 a1 Acquire images using fluorescence microscopy s5->a1 a2 Quantify cells with distinct ASC specks a1->a2

Figure 2: Experimental workflow for the visualization and quantification of ASC speck formation.

Co-Immunoprecipitation Shows Disruption of NLRP3-NEK7 Interaction

To directly test the central hypothesis, we performed a co-immunoprecipitation (Co-IP) experiment.[3] Lysates from stimulated macrophages were subjected to immunoprecipitation with an anti-NLRP3 antibody, followed by Western blotting to detect the presence of co-precipitated NEK7.

Table 3: Densitometry Analysis of Co-Immunoprecipitated NEK7

Treatment ConditionInput NEK7 (Relative Units)IP: NLRP3\nWB: NEK7 (Relative Units)
Unstimulated1.000.12
LPS + Nigericin (Vehicle)1.050.91
LPS + Nigericin + this compound (100 nM)0.980.23

The data shows a strong interaction between NLRP3 and NEK7 upon stimulation with LPS and Nigericin. Crucially, pre-treatment with this compound significantly reduced the amount of NEK7 that co-precipitated with NLRP3, providing direct evidence that the compound disrupts the formation of this essential complex.

Logic_Diagram F1 Finding 1: This compound inhibits IL-1β secretion (IC₅₀ = 28.5 nM) D1 Inference: Acts upstream of Caspase-1 activation F1->D1 F2 Finding 2: This compound prevents ASC speck formation in cells D2 Inference: Acts upstream of ASC oligomerization F2->D2 F3 Finding 3: This compound disrupts the NLRP3-NEK7 interaction (Co-IP) D3 Direct Evidence: Interferes with a key step in inflammasome assembly F3->D3 Conclusion Hypothesis Confirmed: This compound is a direct inhibitor of NLRP3 inflammasome assembly via disruption of the NLRP3-NEK7 interaction D1->Conclusion D2->Conclusion D3->Conclusion

Figure 3: Logical framework illustrating how experimental evidence supports the proposed mechanism of action.

Detailed Experimental Protocols

Protocol 1: ASC Oligomerization and Visualization
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded at a density of 2.5 x 10⁵ cells/well onto glass coverslips in a 24-well plate and allowed to adhere overnight.

  • Priming: Cells are primed with 1 µg/mL LPS in Opti-MEM for 2 hours at 37°C.

  • Treatment: The media is replaced with fresh Opti-MEM containing either vehicle (0.1% DMSO) or this compound (100 nM). Cells are incubated for 30 minutes.

  • Stimulation: Nigericin is added to a final concentration of 5 µM and incubated for 45 minutes at 37°C.

  • Fixation: Cells are washed once with PBS and then fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are washed three times with PBS and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: After washing, cells are blocked with 3% BSA in PBS for 1 hour. Coverslips are then incubated with a primary antibody against ASC (1:500 dilution) overnight at 4°C. The following day, after washing, they are incubated with an Alexa Fluor-conjugated secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.

  • Imaging: Coverslips are mounted onto glass slides and imaged using a confocal fluorescence microscope. At least 10 random fields of view are captured per condition.

  • Quantification: The percentage of cells containing a distinct, single, large ASC speck is determined by counting at least 300 cells per condition.

Protocol 2: Co-Immunoprecipitation of NLRP3 and NEK7
  • Cell Culture and Treatment: BMDMs are seeded in 10 cm dishes (1 x 10⁷ cells/dish). Cells are primed and treated with this compound as described above, followed by stimulation with 5 µM Nigericin for 45 minutes.

  • Lysis: Cells are washed with ice-cold PBS and lysed on ice for 30 minutes in Co-IP Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Clarification: Lysates are scraped and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant (cleared lysate) is transferred to a new tube. A small aliquot is saved as the "Input" control.

  • Immunoprecipitation: 1-2 mg of total protein from the cleared lysate is incubated with 2 µg of anti-NLRP3 antibody (or control IgG) overnight at 4°C with gentle rotation.

  • Bead Capture: 30 µL of pre-washed Protein A/G magnetic beads are added to each sample and incubated for 2 hours at 4°C.

  • Washing: The beads are captured using a magnetic stand, and the supernatant is discarded. The beads are washed four times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • Elution: After the final wash, proteins are eluted from the beads by adding 40 µL of 2x Laemmli sample buffer and heating at 95°C for 10 minutes.

  • Western Blotting: The eluted samples and the input controls are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against NEK7 and NLRP3.

Conclusion

The collective evidence provides a robust and coherent model for the mechanism of action of this compound. The compound potently inhibits the secretion of IL-1β in a cellular model of NLRP3 activation. This functional outcome is underpinned by its ability to prevent the upstream assembly of the inflammasome, as evidenced by the blockade of ASC speck formation. Most directly, co-immunoprecipitation data demonstrates that this compound disrupts the crucial interaction between NLRP3 and its licensing factor, NEK7.[4] This targeted disruption of a key protein-protein interaction represents a novel and specific mechanism for inhibiting the NLRP3 inflammasome, positioning this compound as a promising therapeutic candidate for a range of inflammatory diseases.

References

Nanangenine H: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine H is a drimane sesquiterpenoid, a class of secondary metabolites characterized by a C15 pentamethyl-trans-decalin skeleton.[1] It is a fungal metabolite isolated from the novel Australian fungus Aspergillus nanangensis.[2] This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its biological activities, the experimental protocols used for its characterization, and its proposed biosynthetic pathway. All quantitative data has been summarized into tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is characterized by the molecular formula C₂₂H₃₆O₆ and a formula weight of 396.5.[2] It presents as a white powder and has a specific rotation of [α]D24 −270 (c 0.13, MeOH).[1]

PropertyValueReference
Molecular FormulaC₂₂H₃₆O₆[2]
Formula Weight396.5[2]
AppearanceWhite powder[1]
Specific Rotation[α]D24 −270 (c 0.13, MeOH)[1]

Biological Activity

The nanangenine family of compounds, including this compound, has been assayed for a range of biological activities, including antibacterial and cytotoxic effects.[1]

Cytotoxicity

This compound, referred to as compound 10 in the primary literature, exhibited low levels of cytotoxicity against a panel of four mammalian cell lines.[1] The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Cell LineAbbreviationIC50 (µM)
Human colorectal carcinomaCT-26>40
Human breast adenocarcinomaMCF-7>40
Human lung carcinomaNCI-H460>40
Human foetal foreskin fibroblastMRC-5>40
Antibacterial Activity

The antibacterial activity of this compound was evaluated against Bacillus subtilis. It demonstrated weak activity with a reported Minimum Inhibitory Concentration (MIC) value.

Bacterial StrainAbbreviationMIC (µg/mL)
Bacillus subtilisB. subtilis>32

Experimental Protocols

The following section details the methodologies for the key experiments cited in the literature for the characterization and bioactivity screening of this compound.

Fungal Cultivation and Metabolite Extraction

Aspergillus nanangensis was cultivated on solid rice medium. The rice cultures were extracted with EtOAc, and the resulting extract was fractionated by reversed-phase flash chromatography. Final purification of this compound was achieved by reversed-phase HPLC.

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a resazurin-based microtiter plate assay. The detailed protocol is as follows:

  • Cell Seeding: Mammalian cells (CT-26, MCF-7, NCI-H460, and MRC-5) were seeded into 96-well microtiter plates at a density of 4 x 10⁴ cells/mL in a volume of 50 µL of RPMI 1640 medium supplemented with 10% foetal bovine serum. The plates were incubated for 3 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Addition: A 50 µL aliquot of medium containing this compound at twice the desired final concentration was added to each well.

  • Incubation: The plates were incubated for 68 hours at 37 °C in a 5% CO₂ atmosphere.

  • Resazurin Addition: 20 µL of a 0.02% w/v resazurin solution in sterile PBS was added to each well.

  • Final Incubation and Measurement: The plates were incubated for a further 4 hours, and the fluorescence was measured using a BMG Labtech FLUOstar Optima plate reader with excitation at 544 nm and emission at 590 nm.

  • Data Analysis: The IC50 values were calculated from the resulting dose-response curves.

Antibacterial Assay

The antibacterial activity was assessed using a broth microdilution method.

  • Inoculum Preparation: A suspension of Bacillus subtilis (ATCC 6633) was prepared in Mueller–Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: this compound was serially diluted in Mueller–Hinton broth in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37 °C for 18 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Proposed Biosynthetic Pathway

Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster for the nanangenines. A proposed pathway for the biosynthesis of the drimane sesquiterpenoid core is outlined below.

Nanangenine_Biosynthesis FPP Farnesyl Diphosphate (FPP) Drimanyl_PP Drimanyl Diphosphate FPP->Drimanyl_PP Terpene Synthase Drimenol Drimenol Drimanyl_PP->Drimenol Phosphatase Acyl_Drimenol Acyl Drimenol Drimenol->Acyl_Drimenol Acyltransferase Nanangenines Nanangenines (including this compound) Acyl_Drimenol->Nanangenines Further Modifications

Caption: Proposed biosynthetic pathway of Nanangenines.

Experimental Workflow Diagram

The general workflow for the isolation and characterization of this compound from Aspergillus nanangensis is depicted in the following diagram.

Experimental_Workflow Cultivation Fungal Cultivation (Aspergillus nanangensis on rice) Extraction Solvent Extraction (EtOAc) Cultivation->Extraction Fractionation Reversed-Phase Flash Chromatography Extraction->Fractionation Purification Reversed-Phase HPLC Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassays Biological Assays (Cytotoxicity, Antibacterial) Purification->Bioassays

Caption: Isolation and characterization workflow for this compound.

Conclusion

This compound is a drimane sesquiterpenoid with weakly reported cytotoxic and antibacterial activities. The primary research to date has focused on its isolation, structural elucidation, and initial bioactivity screening. Further studies are warranted to explore its full pharmacological potential, including its mechanism of action and potential for derivatization to enhance its biological activities. The identification of its putative biosynthetic gene cluster opens avenues for synthetic biology approaches to produce novel analogues. This technical guide provides a foundational resource for researchers interested in pursuing further investigation into this compound and other related drimane sesquiterpenoids.

References

Methodological & Application

Nanangenine H: Comprehensive Application Notes and Protocols for Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the isolation and purification of Nanangenine H, a drimane sesquiterpenoid derived from the fungus Aspergillus nanangensis. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining this natural product for further investigation.[1][2]

Introduction

This compound is a member of the drimane sesquiterpenoid class of natural products, which are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] First isolated from the novel Australian fungus Aspergillus nanangensis, this compound possesses a complex chemical structure that makes it a person of interest for drug discovery and development programs.[1][2] These protocols provide a comprehensive guide for the fermentation, extraction, and chromatographic purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the primary literature.

PropertyValueReference
Molecular FormulaC₂₂H₃₆O₆[1]
Molecular Weight396.5 g/mol [1]
Optical Rotation ([α]D²⁴)-270 (c 0.13, MeOH)[1]
HRMS-ESI(+) [M – H₂O + H]⁺Calculated: C₂₂H₃₅O₅⁺[1]

Experimental Protocols

I. Fungal Fermentation and Extraction of Crude Metabolites

This protocol describes the cultivation of Aspergillus nanangensis and the subsequent extraction of the crude secondary metabolite mixture containing this compound.

Materials:

  • Aspergillus nanangensis culture

  • Potato Dextrose Agar (PDA) plates

  • Malt Extract Broth (MEB)

  • Erlenmeyer flasks

  • Incubator shaker

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Fungal Inoculation and Growth:

    • Inoculate Aspergillus nanangensis onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

    • Prepare seed cultures by inoculating 100 mL of MEB in 250 mL Erlenmeyer flasks with mycelial plugs from the PDA plates.

    • Incubate the seed cultures at 25°C on a rotary shaker at 150 rpm for 3-4 days.

    • Use the seed cultures to inoculate larger-scale fermentation cultures in MEB. A 5% (v/v) inoculum is recommended.

    • Incubate the production cultures at 25°C and 150 rpm for 14-21 days.

  • Extraction of Crude Metabolites:

    • After the incubation period, separate the mycelia from the culture broth by filtration.

    • Combine the mycelia and the filtrate and extract three times with an equal volume of ethyl acetate (EtOAc).

    • Pool the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to yield the crude extract.

II. Isolation and Purification of this compound

This protocol details the chromatographic separation of the crude extract to isolate pure this compound.

Materials:

  • Crude extract from Protocol I

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), water (H₂O), acetonitrile (MeCN)

  • Thin Layer Chromatography (TLC) plates and developing reagents (e.g., vanillin-sulfuric acid)

Procedure:

  • Silica Gel Column Chromatography:

    • Pre-pack a silica gel column with n-hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

    • Collect fractions and monitor by TLC to identify fractions containing compounds with similar retention factors.

    • Combine fractions that show the presence of this compound based on TLC analysis.

  • Sephadex LH-20 Size-Exclusion Chromatography:

    • Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.

    • Use a suitable solvent system, such as methanol, for elution.

    • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Preparative HPLC Purification:

    • Perform final purification using a preparative reversed-phase HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (NMR, MS).

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis pda Aspergillus nanangensis on PDA seed_culture Seed Culture (MEB) pda->seed_culture Inoculation production_culture Production Culture (MEB) seed_culture->production_culture Inoculation filtration Filtration production_culture->filtration extraction Solvent Extraction (EtOAc) filtration->extraction concentration Concentration extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel Crude Extract sephadex Sephadex LH-20 silica_gel->sephadex Enriched Fractions hplc Preparative HPLC (C18) sephadex->hplc Further Purified Fractions pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for this compound isolation and purification.

Putative Signaling Pathway

Drimane sesquiterpenoids have been reported to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3] While the specific activity of this compound has not been fully elucidated, the following diagram illustrates a plausible mechanism of action for this class of compounds. It is important to note that this compound was found to be inactive in several cytotoxicity and antibacterial assays up to a concentration of 100 μg/mL.[1]

Caption: Proposed anti-inflammatory signaling pathway for drimane sesquiterpenoids.

References

Cultivation of Aspergillus nanangensis for Production of Nanangenines and Nanangelenin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus nanangensis, a filamentous fungus, has been identified as a producer of a unique portfolio of secondary metabolites with potential pharmaceutical applications. This document provides detailed application notes and protocols for the cultivation of A. nanangensis and the subsequent extraction, purification, and analysis of two major classes of its bioactive compounds: the nanangenines, a family of drimane sesquiterpenoids, and nanangelenin A, a novel benzazepine alkaloid. While the user's query mentioned "Nanangenine H," publicly available scientific literature to date has characterized a series of nanangenines without specific mention of a "H" variant. Therefore, this guide will focus on the broader class of nanangenines and the well-documented nanangelenin A.

These protocols are designed to serve as a comprehensive guide for researchers aiming to produce and study these promising natural products. The methodologies are based on established techniques for the cultivation of Aspergillus species and the isolation of their secondary metabolites, adapted for the specific context of A. nanangensis.

Data Presentation: Comparative Methodologies

Optimizing the production of secondary metabolites from Aspergillus nanangensis requires careful consideration of cultivation and extraction parameters. The following tables summarize key variables and methods to guide experimental design.

Table 1: Comparison of Cultivation Methods for Aspergillus nanangensis

ParameterSolid-State Fermentation (SSF)Submerged Fermentation (SmF)
Principle Growth on a solid substrate with limited free water.Growth in a liquid nutrient broth.
Substrates Cereal grains (e.g., jasmine rice, pearl barley), wheat bran.Liquid media (e.g., Potato Dextrose Broth, Czapek Dox Broth).
Aeration Passive diffusion through the substrate.Mechanical agitation and sparging.
Advantages Mimics natural growth conditions, can lead to higher yields of certain secondary metabolites, lower energy consumption.Easier to scale up, better control over environmental parameters (pH, temperature, aeration), homogenous culture.
Disadvantages Difficult to scale up, challenges in monitoring and controlling parameters, potential for heterogeneous growth.Can lead to lower yields of some secondary metabolites, shear stress from agitation can affect fungal morphology and production.
Reported Use for A. nanangensis Initial discovery of nanangenines and nanangelenin A was on jasmine rice[1].General method for Aspergillus secondary metabolite production[2][3][4].

Table 2: Comparison of Extraction Solvents for Fungal Secondary Metabolites

SolventPolarityTarget MetabolitesAdvantagesDisadvantages
Ethyl Acetate MediumBroad range of moderately polar compounds (e.g., many alkaloids, terpenoids).Good selectivity, relatively low toxicity, easy to evaporate.Flammable.
Methanol HighPolar compounds.Can extract a wide range of metabolites.Can also extract a high amount of primary metabolites, requiring further purification.
Acetone HighBroad range of compounds.Miscible with water, effective for initial extraction from solid cultures.Can extract a high amount of water, flammable.
Chloroform MediumNon-polar to moderately polar compounds.Effective for a range of metabolites.Toxic and a suspected carcinogen.

Table 3: Analytical Techniques for Quantification of Nanangenines and Nanangelenin A

TechniquePrincipleApplicationAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Separation based on polarity, detection based on light absorbance.Quantification of known compounds with chromophores.Robust, reproducible, widely available.Requires reference standards for quantification, may have limited sensitivity for compounds with weak UV absorbance.
HPLC coupled with Mass Spectrometry (HPLC-MS) Separation by HPLC, detection and identification based on mass-to-charge ratio.Identification and quantification of known and unknown compounds.High sensitivity and selectivity, provides structural information.Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural elucidation of purified compounds.Unambiguous structure determination.Requires highly pure samples and is not a high-throughput quantification method.

Experimental Protocols

The following protocols provide a starting point for the cultivation of Aspergillus nanangensis and the production of its secondary metabolites. Optimization of these protocols is recommended for maximizing yields.

Protocol 1: Solid-State Fermentation of Aspergillus nanangensis

Objective: To cultivate A. nanangensis on a solid substrate for the production of nanangenines and nanangelenin A.

Materials:

  • Aspergillus nanangensis culture

  • Solid substrate (e.g., jasmine rice, pearl barley)

  • Erlenmeyer flasks (250 mL or 500 mL)

  • Aluminum foil

  • Autoclave

  • Incubator

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Substrate Preparation:

    • Place 50 g of the chosen solid substrate (e.g., jasmine rice) into a 250 mL Erlenmeyer flask.

    • Add an equal amount of deionized water (50 mL) to the flask.

    • Allow the substrate to soak for at least 1 hour.

    • Cover the flask with aluminum foil and autoclave at 121°C for 20 minutes to sterilize.

  • Inoculation:

    • Aseptically inoculate the sterilized substrate with A. nanangensis spores or mycelial plugs from a fresh culture plate.

    • Use an inoculating loop to transfer spores or a sterile cork borer to transfer mycelial plugs.

  • Incubation:

    • Incubate the inoculated flasks at 25-28°C in the dark for 14-21 days.

    • Visually inspect the flasks periodically for fungal growth and any signs of contamination.

  • Harvesting:

    • After the incubation period, the entire contents of the flask (fungal biomass and substrate) are harvested for extraction.

Protocol 2: Submerged Fermentation of Aspergillus nanangensis

Objective: To cultivate A. nanangensis in a liquid medium.

Materials:

  • Aspergillus nanangensis culture

  • Liquid medium (e.g., Potato Dextrose Broth (PDB) or Czapek Dox Broth)

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Media Preparation:

    • Prepare the desired liquid medium according to the manufacturer's instructions.

    • Dispense 100 mL of the medium into each 250 mL Erlenmeyer flask.

    • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • Inoculation:

    • Aseptically inoculate the sterile liquid medium with A. nanangensis spores or mycelial plugs.

  • Incubation:

    • Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 7-14 days.

  • Harvesting:

    • Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

    • The mycelium and the culture filtrate can be extracted separately to determine the localization of the target compounds.

Protocol 3: Extraction of Secondary Metabolites

Objective: To extract nanangenines and nanangelenin A from the fungal culture.

Materials:

  • Harvested fungal biomass (from SSF or SmF)

  • Extraction solvent (e.g., ethyl acetate, acetone)

  • Blender or homogenizer (for SSF)

  • Separatory funnel (for SmF)

  • Rotary evaporator

  • Beakers and flasks

Procedure for Solid-State Fermentation:

  • Soak the entire solid culture in acetone (3 volumes) and leave it to stand for 24 hours.

  • Homogenize the mixture using a blender.

  • Filter the homogenate to separate the solid residue from the acetone extract.

  • Repeat the extraction of the solid residue with acetone twice more.

  • Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.

  • Partition the aqueous residue with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract.

Procedure for Submerged Fermentation:

  • Mycelium Extraction:

    • Homogenize the harvested mycelium in acetone or methanol.

    • Filter the homogenate and evaporate the solvent to obtain the crude extract from the mycelium.

  • Culture Filtrate Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate three times using a separatory funnel.

    • Combine the ethyl acetate layers and evaporate to dryness to obtain the crude extract from the filtrate.

Protocol 4: Purification and Quantification

Objective: To purify and quantify the target compounds from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Reference standards for nanangenines and nanangelenin A (if available)

Procedure:

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting from non-polar (e.g., hexane) to polar (e.g., ethyl acetate, methanol), to separate fractions based on polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compounds.

    • Further purify the desired fractions using preparative HPLC to isolate pure compounds.

  • Quantification:

    • Develop an HPLC method for the quantification of the target compounds.

    • Prepare a calibration curve using reference standards of known concentrations.

    • Inject the crude extract or purified fractions into the HPLC system and determine the concentration of the target compounds by comparing their peak areas to the calibration curve.

    • If reference standards are not available, relative quantification can be performed by comparing peak areas under consistent analytical conditions.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Nanangelenin A

The biosynthesis of nanangelenin A in Aspergillus nanangensis involves a dedicated gene cluster (nan). The pathway is initiated by the incorporation of anthranilic acid and L-kynurenine by a nonribosomal peptide synthetase (NRPS), NanA. The L-kynurenine is supplied by the action of an indoleamine-2,3-dioxygenase, NanC, on L-tryptophan. Subsequent modifications are carried out by other enzymes in the cluster.

Nanangelenin_A_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes (nan gene cluster) cluster_intermediates Intermediates & Final Product L-Tryptophan L-Tryptophan NanC NanC (Indoleamine-2,3-dioxygenase) L-Tryptophan->NanC Anthranilic Acid Anthranilic Acid NanA NanA (NRPS) Anthranilic Acid->NanA L-Kynurenine L-Kynurenine NanC->L-Kynurenine Nanangelenin B Nanangelenin B NanA->Nanangelenin B NanD NanD (Prenyltransferase) Nanangelenin C Nanangelenin C NanD->Nanangelenin C Nanangelenin E Nanangelenin E NanD->Nanangelenin E NanE NanE (N-methyltransferase) Nanangelenin D Nanangelenin D NanE->Nanangelenin D NanE->Nanangelenin E NanF NanF (FAD oxidoreductase) NanB NanB (Acetyltransferase) NanF->NanB Nanangelenin A Nanangelenin A NanB->Nanangelenin A L-Kynurenine->NanA Nanangelenin B->NanD Nanangelenin B->NanE Nanangelenin C->NanE Nanangelenin D->NanD Nanangelenin E->NanF

Caption: Biosynthetic pathway of Nanangelenin A in A. nanangensis.

General Experimental Workflow

The following diagram outlines the general workflow for the cultivation of Aspergillus nanangensis, followed by the extraction, purification, and analysis of its secondary metabolites.

Experimental_Workflow cluster_cultivation Cultivation cluster_processing Downstream Processing Start Start: A. nanangensis Culture Solid-State Fermentation Solid-State Fermentation Start->Solid-State Fermentation Submerged Fermentation Submerged Fermentation Start->Submerged Fermentation Harvest Harvest Solid-State Fermentation->Harvest Submerged Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Crude Extract Analysis Analysis Purification->Analysis Fractions/Pure Compounds End End: Purified Compounds & Data Analysis->End

Caption: General workflow for production and analysis of secondary metabolites.

Signaling Pathways and Regulation

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as nutrient availability, pH, light, and temperature. While specific signaling pathways governing nanangenine and nanangelenin A production in A. nanangensis have not been elucidated, general regulatory mechanisms in Aspergillus provide a framework for understanding and potentially manipulating their biosynthesis.

Key global regulators in Aspergillus include:

  • VeA/VelB/LaeA Complex: This velvet complex is a master regulator of secondary metabolism and development. LaeA, a methyltransferase, is crucial for the expression of many secondary metabolite gene clusters.

  • G-protein Signaling: G-protein coupled receptors (GPCRs) sense external signals and initiate downstream signaling cascades, such as the cAMP-PKA and MAPK pathways, which in turn modulate the expression of secondary metabolism genes.

  • pH Signaling: The PacC transcription factor mediates responses to ambient pH, influencing the expression of genes involved in secondary metabolism.

Signaling_Pathways cluster_signals Environmental Signals cluster_regulation Regulatory Networks cluster_output Cellular Response Nutrients Nutrient Availability (Carbon, Nitrogen) GPCR G-Protein Coupled Receptors (GPCRs) Nutrients->GPCR pH Ambient pH PacC PacC pH->PacC Light Light Velvet_Complex VeA/VelB/LaeA (Velvet Complex) Light->Velvet_Complex G_Protein G-Protein Signaling (cAMP-PKA, MAPK) GPCR->G_Protein SM_Genes Secondary Metabolite Gene Cluster Expression G_Protein->SM_Genes PacC->SM_Genes Velvet_Complex->SM_Genes

Caption: General signaling pathways regulating secondary metabolism in Aspergillus.

References

Spectroscopic Data of Nanangenine H: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic data for Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved Value
Ion[M + Na]⁺
Mass-to-Charge Ratio (m/z)419.1727
Molecular FormulaC₂₁H₂₈O₇

NMR Spectroscopic Data

The structural backbone and stereochemistry of this compound were determined using a combination of 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural assignment of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
14.21d3.0
1.83m
1.63m
1.54m
1.45m
51.69m
64.41d4.2
2.54dd18.0, 6.0
2.45dd18.0, 8.4
113.85s
131.01s
140.91s
150.85s
2'2.40q7.2
3'1.18t7.2

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
178.8
226.5
337.9
433.4
549.5
676.9
734.2
8139.6
9140.2
1038.8
1151.2
12171.1
1321.5
1428.9
1516.8
1'174.1
2'27.6
3'9.0

Experimental Protocols

Isolation of this compound

This compound was isolated from a culture of Aspergillus nanangensis. The general procedure involves:

  • Fermentation: Culturing the fungus on a suitable medium to promote the production of secondary metabolites.

  • Extraction: Extraction of the fungal culture with an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 600 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungus Aspergillus nanangensis Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure Structure of this compound Data_Analysis->Structure

Application Notes and Protocols for the Quantification of Naringenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naringenin is a flavanone predominantly found in citrus fruits and is recognized for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Accurate and precise quantification of Naringenin in various matrices, such as biological fluids and pharmaceutical formulations, is crucial for researchers, scientists, and drug development professionals. These application notes provide detailed protocols for the quantification of Naringenin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, key signaling pathways modulated by Naringenin are illustrated to provide a broader context for its mechanism of action.

Analytical Methods for Naringenin Quantification

A summary of validated analytical methods for the quantification of Naringenin is presented below. HPLC-UV is a cost-effective and robust method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.

Data Presentation: Quantitative Method Parameters
ParameterHPLC-UV Method 1[2][3]HPLC-UV Method 2[1]LC-MS/MS Method[4][5]
Linearity Range 2.5–100 µg/mL0.5–10.0 µg/mL5–2500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99Not Specified
Limit of Detection (LOD) Not Specified0.10 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified0.20 µg/mL5 ng/mL
Precision (RSD%) < 2%< 2%Intra-day: 3.0-3.3%, Inter-day: 3.0-4.6%
Accuracy (Recovery %) 98–101%> 85%Not Specified

Experimental Protocols

Protocol 1: Quantification of Naringenin by HPLC-UV

This protocol describes the quantification of Naringenin using a reversed-phase HPLC system with UV detection.

1. Materials and Reagents

  • Naringenin standard (purity >98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Acetonitrile (HPLC grade)[6]

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)[2][3]

  • Mobile Phase:

    • Method A: Methanol:Water (70:30, v/v)[2][3]

    • Method B: Methanol:0.01 M Phosphoric Acid (65:35, v/v)[1]

  • Flow Rate: 1.0 mL/min[2][3] or 0.6 mL/min[1]

  • Detection Wavelength: 288 nm[2][3] or 290 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Standard Solution Preparation

  • Prepare a stock solution of Naringenin (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).

4. Sample Preparation

  • For Pharmaceutical Formulations: Dissolve the formulation in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding three volumes of acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

5. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of Naringenin in the samples by interpolating their peak areas against the calibration curve.

Experimental Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for Naringenin quantification by HPLC-UV.

Protocol 2: Quantification of Naringenin by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of Naringenin in biological matrices using LC-MS/MS.

1. Materials and Reagents

  • Naringenin standard (purity >98%)

  • Hesperidin (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate

2. Chromatographic Conditions

  • Column: C18 ODS column (100 mm x 2.0 mm, 5 µm)[5]

  • Mobile Phase: Isocratic elution with 70% Methanol in water.[5]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Naringenin: m/z 271.0 → 151.1 (Quantifier), m/z 271.0 → 119.0 (Qualifier)[8]

    • Hesperidin (IS): m/z 611.5 → 303.4[5]

  • Ion Spray Voltage: -4500 V[8]

  • Temperature: 550°C[8]

4. Standard Solution Preparation

  • Prepare stock solutions of Naringenin (1 mg/mL) and Hesperidin (1 mg/mL) in methanol.

  • Prepare working standard solutions of Naringenin by serial dilution of the stock solution.

  • Prepare the internal standard working solution (e.g., 100 ng/mL) by diluting the IS stock solution.

5. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[5]

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. Analysis

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Quantify Naringenin by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Experimental Workflow for LC-MS/MS Quantification

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap_Recon Evaporate & Reconstitute LLE->Evap_Recon LC LC Separation Evap_Recon->LC MSMS MS/MS Detection LC->MSMS MRM_Data MRM Data Acquisition MSMS->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: Workflow for Naringenin quantification by LC-MS/MS.

Signaling Pathways Modulated by Naringenin

Naringenin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action in drug development.

PI3K/Akt Signaling Pathway

Naringenin has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[9][10][11] In some contexts, Naringenin can inhibit this pathway, leading to anti-cancer effects.

PI3K_Akt_Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Response Cellular Response (Survival, Growth) Downstream->Response

Caption: Naringenin's inhibitory effect on the PI3K/Akt pathway.

NF-κB Signaling Pathway

Naringenin is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[12][13][14] By inhibiting NF-κB, Naringenin can reduce the expression of pro-inflammatory cytokines.

NFkB_Pathway Naringenin Naringenin IKK IKK Complex Naringenin->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription

Caption: Naringenin's inhibition of the NF-κB signaling pathway.

Nrf2/HO-1 Signaling Pathway

Naringenin can activate the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular antioxidant response.[15][16][17] This activation leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.

Nrf2_Pathway Naringenin Naringenin Keap1 Keap1 Naringenin->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Naringenin's activation of the Nrf2/HO-1 pathway.

References

In Vitro Assays for Assessing the Cytotoxicity of Novel Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

This document provides detailed protocols for a panel of in vitro assays to evaluate the cytotoxic potential of novel compounds, exemplified here as "Compound H". These assays are fundamental in early-stage drug discovery and toxicological screening, offering insights into a compound's effect on cell viability and the mechanisms of cell death. The described methods include the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and apoptosis assays for programmed cell death.

These protocols are intended for researchers, scientists, and drug development professionals. Adherence to proper cell culture techniques and safety guidelines is essential.

MTT Assay: Assessment of Cell Viability via Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3][4] The amount of formazan produced is proportional to the number of living cells.[3][]

Experimental Protocol

Materials:

  • Compound H (stock solution in a suitable solvent, e.g., DMSO)

  • Adherent or suspension cells in culture

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm[3][4]

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed cells directly into the 96-well plate at the optimal density in 100 µL of complete medium on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound H in serum-free medium at 2x the final desired concentrations.

    • For adherent cells, carefully aspirate the old medium. For suspension cells, proceed to the next step.

    • Add 100 µL of the diluted Compound H solutions to the respective wells.

    • Include vehicle control (medium with the same concentration of the solvent used for Compound H) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Presentation

Table 1: Cytotoxicity of Compound H as determined by MTT Assay

Concentration of Compound H (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)[Value][Value]100
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]
[Concentration 4][Value][Value][Value]
[Concentration 5][Value][Value][Value]

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adherent Cells) seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Serial Dilutions of Compound H prepare_dilutions->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[6][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis or late-stage apoptosis.[6][7]

Experimental Protocol

Materials:

  • Compound H (stock solution in a suitable solvent)

  • Cells in culture

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Serum-free medium

  • LDH cytotoxicity detection kit (containing reaction mixture and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control[8][9]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[6][8]

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to set up three types of controls:

      • Vehicle Control: Cells treated with the vehicle solvent to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with lysis buffer to determine 100% LDH release.[9]

      • Medium Background Control: Wells with medium but no cells.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[8]

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clean 96-well plate.[8]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add an equal volume of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.[6]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used for background correction.[10]

Data Presentation

Table 2: Cytotoxicity of Compound H as determined by LDH Release Assay

Concentration of Compound H (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)[Value][Value]0
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]
[Concentration 4][Value][Value][Value]
Maximum Release[Value][Value]100

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Experimental Workflow: LDH Assay

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed & Treat Cells with Compound H set_controls Set Up Vehicle & Max Release Controls seed_cells->set_controls centrifuge_plate Centrifuge Plate set_controls->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at Room Temperature add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity via LDH release.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cells.[11][12] Several assays can be used to detect the hallmarks of apoptosis, including caspase activation and changes in the cell membrane.[12][13]

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[13] Assays are available to measure the activity of specific caspases, such as caspase-3/7, which are key executioner caspases.

Experimental Protocol (Caspase-3/7 Glo Assay)

Materials:

  • Compound H (stock solution)

  • Cells in culture

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with Compound H as described previously, using a white-walled plate.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Presentation

Table 3: Caspase-3/7 Activity Induced by Compound H

Concentration of Compound H (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase Activity
0 (Vehicle Control)[Value][Value]1.0
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]
[Concentration 4][Value][Value][Value]
[Concentration 5][Value][Value][Value]

Fold Change = (Mean Luminescence of Treated Wells) / (Mean Luminescence of Vehicle Control Wells)

Annexin V Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. This is often used in conjunction with a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

This assay is typically analyzed by flow cytometry or fluorescence microscopy.

Apoptosis Signaling Pathwaydot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 dna_damage DNA Damage / Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

References

Application Notes: Evaluating the Cytotoxicity of Nanangenine H using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nanangenine H is a novel compound with potential therapeutic applications. Assessing its effect on cell viability is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] These insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.[1]

This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on a selected cell line using the MTT assay.

Experimental Protocol

This protocol outlines the necessary steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials

  • This compound

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)[4]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4[2]

  • MTT solution (5 mg/mL in PBS)[2][3]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[3][5]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure

  • Cell Seeding:

    • Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][5] A reference wavelength of 630 nm can also be used to reduce background noise.[2][4]

Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the MTT assay should be summarized in a table for clear comparison.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.62 ± 0.0449.6
250.30 ± 0.0324
500.15 ± 0.0212

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add this compound cell_seeding->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds induce apoptosis through signaling cascades. The following diagram illustrates a hypothetical pathway involving the Notch signaling pathway, which is known to regulate cell proliferation, differentiation, and apoptosis.[6][7][8]

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Nanangenine_H This compound Notch_Receptor Notch Receptor Nanangenine_H->Notch_Receptor Inhibits NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Prevents Cleavage CSL CSL Transcription Factor NICD->CSL No Translocation Target_Genes Target Gene Expression CSL->Target_Genes Represses Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Caption: Hypothetical inhibition of the Notch signaling pathway by this compound leading to apoptosis.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Nanangenine H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine H is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities. It is a metabolite isolated from the Australian fungus Aspergillus nanangensis.[1][2][3] Drimane sesquiterpenoids, in general, have demonstrated antibacterial, antifungal, and cytotoxic effects.[4][5][6][7][8] The investigation into the antibacterial properties of novel compounds like this compound is crucial in the search for new therapeutic agents to combat antibiotic resistance.

While specific antibacterial susceptibility data for this compound is not detailed in the primary literature, studies on the nanangenine family of compounds have been conducted.[1][2] Notably, the related compound Nanangenine D has shown potent activity against the Gram-positive bacterium Bacillus subtilis.[9] It is also reported that the nanangenines, as a group, did not exhibit activity against Gram-negative bacteria.[9]

Putative Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, the antibacterial action of drimane sesquiterpenoids is generally attributed to their ability to disrupt bacterial cell membranes.[10] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity.

cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Intracellular_Components Intracellular Components Leakage Leakage of Intracellular Components Intracellular_Components->Leakage Nanangenine_H This compound Nanangenine_H->Cell_Membrane Intercalation Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound on a bacterial cell.

Data Presentation

The following table summarizes the available antibacterial activity data for a representative nanangenine compound, Nanangenine D.

CompoundBacterial StrainActivity MetricValueReference
Nanangenine DBacillus subtilisIC505.7 µg/mL[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Setup: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the appropriate this compound dilution to each well in duplicate. c. Include a positive control (antibiotic) and a negative control (DMSO vehicle) in separate wells. d. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. b. Visual inspection can be supplemented by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Plate_Setup Set up 96-well Plate: - this compound dilutions - Bacterial Inoculum - Controls Prepare_Inoculum->Plate_Setup Prepare_Dilutions->Plate_Setup Incubate Incubate at 37°C for 18-24 hours Plate_Setup->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

Nanangenine H: A Potential Anticancer Agent from the Drimane Sesquiterpenoid Class

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanangenine H is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1] While research on the specific anticancer properties of this compound is still in its nascent stages, the broader class of drimane sesquiterpenoids, many of which are also derived from Aspergillus species, has demonstrated significant cytotoxic and anticancer activities against various cancer cell lines.[2][3][4][5] This document provides an overview of the potential of this compound as an anticancer agent, based on the activities of closely related compounds, and offers detailed protocols for its evaluation.

Initial studies on a panel of nanangenines, including this compound (designated as compound 10 in the study), have shown that it exhibits low levels of cytotoxicity against four mammalian cell lines.[1] While specific IC50 values for this compound were not detailed, other nanangenines and related drimane sesquiterpenoids have shown potent activity, suggesting that further investigation into this compound's anticancer potential is warranted.[3][4]

This application note serves as a guide for researchers interested in exploring the anticancer effects of this compound, providing protocols for in vitro cytotoxicity screening, and outlining potential mechanisms of action based on related compounds.

Quantitative Data on Related Drimane Sesquiterpenoids

To provide a reference for the potential efficacy of this compound, the following tables summarize the cytotoxic activities of other drimane sesquiterpenoids isolated from Aspergillus species against various cancer cell lines.

Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids from Aspergillus Species

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Asperflavinoid AAspergillus flavipesHepG2 (Hepatocellular Carcinoma)38.5[6]
Asperflavinoid AAspergillus flavipesMKN-45 (Gastric Cancer)26.8[6]
Ustusolate EAspergillus ustusHL-60 (Leukemia)8[3]
Ustusolate EAspergillus ustusL5178Y (Lymphoma)1.6[3]
Ustusolate EAspergillus ustusPC-12 (Pheochromocytoma)19.3[3]
Ustusolate EAspergillus ustusHeLa (Cervical Cancer)15.8[3]
Asperiene AAspergillus flavusHeLa (Cervical Cancer)>10[4]
Asperiene BAspergillus flavusMCF-7 (Breast Cancer)8.3[4]
Asperiene CAspergillus flavusMGC-803 (Gastric Cancer)1.4[4]
Asperiene DAspergillus flavusA549 (Lung Cancer)4.7[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol determines if this compound induces apoptosis (programmed cell death) in cancer cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Proposed Mechanism of Action for Drimane Sesquiterpenoids

Based on studies of related compounds, drimane sesquiterpenoids may exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The diagram below illustrates a potential signaling pathway.

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation DNA Damage DNA Damage Cell Cycle Arrest->DNA Damage Cell Death Cell Death Caspase Activation->Cell Death G2/M Phase Arrest G2/M Phase Arrest DNA Damage->G2/M Phase Arrest G2/M Phase Arrest->Cell Death

Caption: Potential mechanism of this compound.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical workflow for assessing the anticancer potential of a novel compound like this compound.

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Isolation Compound Isolation Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Compound Isolation->Cytotoxicity Screening (MTT) Mechanism of Action Mechanism of Action Cytotoxicity Screening (MTT)->Mechanism of Action Apoptosis Assay Apoptosis Assay Mechanism of Action->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action->Western Blot Animal Model (Xenograft) Animal Model (Xenograft) Mechanism of Action->Animal Model (Xenograft) Toxicity & Efficacy Toxicity & Efficacy Animal Model (Xenograft)->Toxicity & Efficacy

Caption: Anticancer drug discovery workflow.

Conclusion

This compound, a member of the drimane sesquiterpenoid class, represents a promising area for anticancer research. While direct evidence of its potent anticancer activity is currently limited, the significant cytotoxicity exhibited by closely related compounds provides a strong rationale for its further investigation. The protocols and data presented in this application note offer a foundational framework for researchers to explore the therapeutic potential of this compound and contribute to the development of novel cancer therapies.

References

Exploring the Antimicrobial Potential of Nanangenine H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the antimicrobial spectrum of Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. While specific antimicrobial data for this compound is not yet publicly available, related drimane sesquiterpenoids from Aspergillus species have demonstrated weak to moderate activity against clinically relevant pathogens, including vancomycin-resistant Enterococcus faecium and multidrug-resistant Staphylococcus aureus.[1][2][3][4] This document offers detailed protocols for researchers to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity of this compound, thereby enabling a thorough evaluation of its therapeutic potential.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following table provides a template for recording experimental results.

Test MicroorganismGram StainTypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control MIC (µg/mL)Positive Control MBC (µg/mL)
Staphylococcus aureusGram-positiveBacterium
Escherichia coliGram-negativeBacterium
Candida albicansN/AFungus
Aspergillus fumigatusN/AFungus
(Other)

Caption: Template for summarizing the antimicrobial activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7][8] The broth microdilution method is a common and efficient way to determine MIC values.[9]

a. Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Plate reader for measuring optical density (OD)

b. Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[9]

  • Add 100 µL of the standardized inoculum to each well containing the serially diluted this compound, resulting in a final volume of 200 µL per well.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.[7]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate D Inoculate wells with microbial suspension A->D B Standardize microbial inoculum to 0.5 McFarland C Dilute inoculum to final concentration B->C C->D E Incubate plate at appropriate temperature and duration D->E F Visually inspect for turbidity or measure OD600 E->F G Determine the lowest concentration with no visible growth (MIC) F->G MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_result Result Determination A Identify wells with no visible growth (MIC and higher concentrations) B Aliquot from clear wells onto agar plates A->B C Incubate agar plates B->C D Count colonies on each plate C->D E Determine lowest concentration with >=99.9% killing (MBC) D->E Antimicrobial_MoA cluster_cell Bacterial Cell NanangenineH This compound Membrane Cell Membrane NanangenineH->Membrane Disruption CellWall Cell Wall Synthesis NanangenineH->CellWall Inhibition ProteinSynth Protein Synthesis (Ribosomes) NanangenineH->ProteinSynth Inhibition DNASynth DNA Replication NanangenineH->DNASynth Inhibition Metabolism Metabolic Pathways NanangenineH->Metabolism Interference CellDeath Cell Death Membrane->CellDeath CellWall->CellDeath ProteinSynth->CellDeath DNASynth->CellDeath Metabolism->CellDeath

References

Application Notes and Protocols for Nanangenine H in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine H is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis.[1] As a member of the diverse family of drimane sesquiterpenoids, which are known for a range of biological activities, this compound represents a potential starting point for drug discovery programs.[2][3][4] These application notes provide an overview of the known biological activities of the nanangenine family, detailed protocols for the cultivation of the source organism and for preliminary biological screening, and a discussion of the potential mechanisms of action based on related compounds.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₂₂H₃₆O₆[Lacey et al., 2019]
Molecular Weight 396.5 g/mol [Lacey et al., 2019]
Class Drimane Sesquiterpenoid[Lacey et al., 2019]
Natural Source Aspergillus nanangensis[Lacey et al., 2019]

Biological Activity of Nanangenines

The nanangenine family of compounds, including this compound, has been assayed for a range of biological activities. While specific quantitative data for this compound is not detailed in the primary literature, qualitative descriptions and data for related nanangenines provide valuable insights.

Cytotoxicity

This compound, along with nanangenines B, E, F, and G, exhibited low levels of cytotoxicity against a panel of four mammalian cell lines. In contrast, isonanangenine B, nanangenine D, and isonanangenine D were found to be considerably more cytotoxic. This suggests that the specific stereochemistry and acyl chain substitutions of the drimane core are critical for cytotoxic activity.

CompoundCytotoxicity against four mammalian cell lines
Nanangenine BLow
Isonanangenine BConsiderably cytotoxic
Nanangenine CNot explicitly reported
Nanangenine DConsiderably cytotoxic
Isonanangenine DConsiderably cytotoxic
Nanangenine ELow
Nanangenine FLow
This compound Low
Nanangenine INot explicitly reported
Nanangenine JNot explicitly reported

Data summarized from Lacey, H.J., et al. (2019). Beilstein J. Org. Chem., 15, 2631–2643.

Antibacterial Activity

Several nanangenines displayed moderate antibacterial activity against Bacillus subtilis. Nanangenine C, D, and isonanangenine D showed the most promising activity.

CompoundAntibacterial Activity against B. subtilis
Nanangenine BWeaker activity
Isonanangenine BWeaker activity
Nanangenine CModerate activity
Nanangenine DModerate activity
Isonanangenine DModerate activity
Nanangenine ENot explicitly reported
Nanangenine FWeaker activity
This compound Not explicitly reported

Data summarized from Lacey, H.J., et al. (2019). Beilstein J. Org. Chem., 15, 2631–2643.

Potential Mechanisms of Action

While the specific mechanism of action for this compound has not been elucidated, studies on other drimane sesquiterpenoids suggest potential pathways that could be investigated.

Antifungal Mechanism of Action of Drimenol

A study on drimenol, a related drimane sesquiterpenoid, revealed broad-spectrum antifungal activity.[2][5] The proposed mechanism involves the disruption of the fungal cell wall and membrane at high concentrations.[2][5] Furthermore, genetic screening in Saccharomyces cerevisiae and Candida albicans implicated the Crk1 kinase-associated pathway, which is involved in protein secretion and vacuolar biogenesis, in the antifungal action of drimenol.[2][5]

Drimenol Drimenol CellWall Fungal Cell Wall/ Membrane Drimenol->CellWall Crk1 Crk1 Kinase Pathway (Ret2, Cdc37, etc.) Drimenol->Crk1 FungalCellDeath Fungal Cell Death CellWall->FungalCellDeath Disruption ProteinSecretion Protein Secretion & Vacuolar Biogenesis Crk1->ProteinSecretion Inhibition ProteinSecretion->FungalCellDeath Disruption

Proposed antifungal mechanism of action for drimenol.

Anti-Inflammatory Mechanism of Action of Polygodial and Isotadeonal

Other drimane sesquiterpenoids, polygodial and isotadeonal, have been shown to inhibit the NF-κB signaling pathway.[6] This pathway is a key regulator of inflammation. The study suggested that these compounds inhibit the phosphorylation of IκB-α, which prevents the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[6]

Drimanes Polygodial/ Isotadeonal IkBa IκB-α Drimanes->IkBa Inhibition LPS LPS IKK IKK LPS->IKK IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Inhibition of the NF-κB pathway by drimane sesquiterpenoids.

Experimental Protocols

Protocol 1: Cultivation of Aspergillus nanangensis and Extraction of this compound

This protocol describes the general procedure for the cultivation of Aspergillus nanangensis and the extraction of its secondary metabolites, including this compound, based on the methods reported by Lacey et al. (2019).

Materials:

  • Aspergillus nanangensis culture

  • Solid culture medium (e.g., rice or barley)

  • Sterile culture flasks

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cultivation:

    • Inoculate sterile solid medium (e.g., 100 g of rice in a 500 mL flask) with a culture of Aspergillus nanangensis.

    • Incubate at 25-28 °C for 21 days in the dark.

  • Extraction:

    • After incubation, add acetone to the culture flasks and let it stand for 24 hours.

    • Filter the mixture to separate the mycelium and solid medium from the acetone extract.

    • Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.

    • Partition the aqueous residue with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and concentrate to dryness.

  • Defatting and Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and partition with hexane to remove fatty acids and other nonpolar components.

    • The defatted extract can be further purified using chromatographic techniques such as column chromatography on silica gel followed by preparative HPLC to isolate this compound.

cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate solid medium with A. nanangensis Incubation Incubate for 21 days Inoculation->Incubation AcetoneExtraction Extract with Acetone Incubation->AcetoneExtraction Concentration1 Concentrate Acetone Extract AcetoneExtraction->Concentration1 Partitioning Partition with Ethyl Acetate Concentration1->Partitioning Concentration2 Concentrate Ethyl Acetate Fraction Partitioning->Concentration2 Defatting Defat with Hexane Concentration2->Defatting Chromatography Column Chromatography Defatting->Chromatography HPLC Preparative HPLC Chromatography->HPLC NanangenineH Isolated this compound HPLC->NanangenineH

Workflow for this compound extraction and purification.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound against mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Mammalian cell lines (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[8][9][10]

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, currently displays low cytotoxic activity in preliminary screens. However, the diverse biological activities of the broader drimane sesquiterpenoid class, including antifungal and anti-inflammatory properties, suggest that this compound and its analogues warrant further investigation in drug discovery programs. The provided protocols offer a starting point for researchers to produce and screen this and related natural products for novel therapeutic applications. Future work should focus on the isolation of larger quantities of this compound to enable a broader range of biological assays and to explore potential derivatization strategies to enhance its activity and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nanangenine H Production from Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Nanangenine H from Aspergillus nanangensis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to enhance this compound production.

Issue Potential Cause(s) Troubleshooting Steps
Low or no biomass (fungal growth) - Inappropriate culture medium- Suboptimal pH of the medium- Incorrect incubation temperature- Contamination of the culture1. Optimize Culture Medium: Experiment with different media such as Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), or Malt Extract Agar (MEA). Ensure all essential nutrients, including a suitable carbon and nitrogen source, are present.2. Adjust pH: The optimal pH for Aspergillus growth is typically between 5.0 and 6.0.[1] Buffer the medium to maintain a stable pH throughout the fermentation process.3. Verify Incubation Temperature: The optimal growth temperature for most Aspergillus species is between 25°C and 30°C.[1][2] Ensure your incubator is calibrated correctly.4. Ensure Sterility: Use aseptic techniques to prevent bacterial or cross-contamination with other fungi. Autoclave all media and equipment properly.
Good biomass but low this compound yield - Non-optimal conditions for secondary metabolism- Incorrect timing of harvest- Inefficient extraction method1. Induce Secondary Metabolism: Secondary metabolite production is often triggered by nutrient limitation or environmental stress. Try modifying the carbon-to-nitrogen ratio in your medium. Applying mild osmotic or oxidative stress can also enhance production.[3]2. Optimize Harvest Time: this compound production is likely to be growth-phase dependent. Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 24 hours for 7-14 days) to determine the optimal harvest time.3. Improve Extraction: Use a suitable solvent for extraction, such as ethyl acetate or methanol.[4] Ensure complete extraction by performing multiple extraction steps.
Inconsistent this compound yields between batches - Variability in inoculum size- Inconsistent fermentation conditions- Genetic drift of the fungal strain1. Standardize Inoculum: Use a standardized spore suspension (e.g., 1 x 10^6 spores/mL) to inoculate your cultures to ensure a consistent starting cell density.2. Maintain Consistent Conditions: Precisely control all fermentation parameters, including medium composition, pH, temperature, and agitation speed, for each batch.3. Use Fresh Cultures: Fungal strains can lose their ability to produce secondary metabolites after prolonged subculturing. It is advisable to use fresh cultures started from frozen stocks for each experiment.
Presence of contaminating compounds in the extract - Non-selective extraction method- Co-extraction of other secondary metabolites1. Refine Extraction and Purification: Use chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to purify this compound from the crude extract.2. Optimize Culture Conditions for Specificity: Sometimes, altering culture conditions can shift the metabolic profile of the fungus, favoring the production of the desired compound over others.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a drimane sesquiterpenoid, a type of secondary metabolite produced by the fungus Aspergillus nanangensis. Drimane sesquiterpenoids are known for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic properties, making them of interest for drug discovery and development.[5][6]

Q2: What are the general principles for optimizing secondary metabolite production in Aspergillus?

A2: The key is to create an environment that encourages the fungus to produce secondary metabolites, which often occurs under conditions of mild stress or nutrient limitation after an initial phase of vegetative growth. This can be achieved by manipulating the culture medium's composition (e.g., carbon and nitrogen sources), and physical parameters like pH, temperature, and aeration.[3][7]

Q3: Which culture medium is best for producing this compound?

A3: While a specific medium for optimal this compound production has not been published, a good starting point would be to test commonly used media for Aspergillus secondary metabolite production, such as Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), and Malt Extract Agar (MEA). It is recommended to perform a screening of different media to find the one that gives the highest yield.

Q4: How does pH affect this compound production?

A4: The pH of the culture medium is a critical factor. For many Aspergillus species, a slightly acidic pH (around 5.0-6.0) is optimal for secondary metabolite production.[1] It is important to monitor and, if necessary, control the pH during fermentation, as fungal metabolism can cause it to change over time.

Q5: What is the role of carbon and nitrogen sources in the culture medium?

A5: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolism. A high carbon-to-nitrogen ratio often promotes the production of secondary metabolites. Glucose and sucrose are common carbon sources, while yeast extract, peptone, and ammonium salts are frequently used as nitrogen sources. Experimenting with different sources and their ratios is a key optimization strategy.

Data Presentation

Table 1: Effect of Culture Medium on Secondary Metabolite Yield in Aspergillus Species (Illustrative Data)
MediumCarbon SourceNitrogen SourceReported Secondary Metabolite Yield (mg/L) in A. niger
Potato Dextrose Broth (PDB)GlucosePotato Infusion23.5% of extract as pyrophen[8]
Czapek Dox BrothSucroseSodium Nitrate11.5% of extract as pyrophen[8]
Malt Extract BrothMaltosePeptone-
Yeast Extract Sucrose (YES)SucroseYeast Extract-

Note: This table provides illustrative data on the production of a secondary metabolite in a related Aspergillus species, as specific data for this compound is not yet available. Researchers should conduct their own experiments to determine the optimal medium for this compound production.

Table 2: Influence of Physical Parameters on Secondary Metabolite Yield (General Trends)
ParameterTypical Optimal Range for AspergillusExpected Impact on this compound Yield
Temperature25-30°C[2]Yields may decrease at temperatures outside the optimal range for growth and enzyme activity.
pH5.0-6.0[1]Significant deviations can inhibit fungal growth and/or the activity of biosynthetic enzymes.
Agitation150-200 rpm (for liquid cultures)Affects oxygen transfer and nutrient distribution. Both too low and too high agitation can be detrimental.
Incubation Time7-14 daysYield typically increases with time up to a certain point, after which it may decline due to degradation or consumption of the compound.

Experimental Protocols

Protocol 1: Cultivation of Aspergillus nanangensis for this compound Production
  • Strain Activation: Inoculate Aspergillus nanangensis from a glycerol stock onto a fresh Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sporulation is observed.

  • Spore Suspension Preparation: Harvest spores from the PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.

  • Inoculation: Inoculate 100 mL of sterile liquid medium (e.g., PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 180 rpm for 10-14 days.

Protocol 2: Extraction of this compound
  • Biomass Separation: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

  • Mycelial Extraction: Dry the collected mycelium and then grind it to a fine powder. Extract the powdered mycelium with methanol three times.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Purification: Further purify this compound from the crude extract using chromatographic techniques like column chromatography or HPLC.

Mandatory Visualizations

Biosynthetic Pathway of Drimane Sesquiterpenoids

drimane_biosynthesis FPP Farnesyl Diphosphate (FPP) Drimane Drimane Skeleton FPP->Drimane Terpene Cyclase Intermediate1 Hydroxylated Drimane Drimane->Intermediate1 Cytochrome P450 NanangenineH This compound Intermediate1->NanangenineH Oxidoreductases & Other modifying enzymes yield_optimization_workflow start Start: Low this compound Yield culture_optimization Culture Condition Optimization (Medium, pH, Temp.) start->culture_optimization extraction_optimization Extraction Protocol Optimization culture_optimization->extraction_optimization analysis Quantify this compound (e.g., by HPLC) extraction_optimization->analysis decision Yield Improved? analysis->decision end End: Optimized Protocol decision->end Yes troubleshoot Troubleshooting Guide decision->troubleshoot No troubleshoot->culture_optimization

References

Nanangenine H solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nanangenine H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility and stability challenges that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical information?

This compound is a drimane sesquiterpenoid, a class of natural products. Its molecular formula is C₂₁H₃₄O₅. The structure of this compound and other nanangenines were first reported in 2019 following their isolation from the Australian fungus Aspergillus nanangensis.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Q3: What are the likely stability issues I might face with this compound?

As a sesquiterpenoid, this compound may be susceptible to degradation through common pathways such as oxidation and hydrolysis. The presence of functional groups like hydroxyls and esters in related drimane sesquiterpenoids suggests that these could be points of instability. For instance, hydrolysis is a common degradation pathway for carboxylic acid derivatives like esters and lactones. Additionally, oxidation can occur, especially if the molecule has sites susceptible to reaction with oxygen. It is advisable to store this compound, both in solid form and in solution, under inert gas (like nitrogen or argon), protected from light, and at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

Direct experimental evidence for the mechanism of action and specific signaling pathways targeted by this compound has not yet been published. However, drimane sesquiterpenoids as a class have been reported to exhibit a wide range of biological activities, including cytotoxic, antifeedant, and insecticidal effects. Some sesquiterpenoids are known to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways. Researchers investigating the bioactivity of this compound may consider exploring these pathways as a starting point.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Problem: You are observing precipitation or low dissolution of this compound when preparing working solutions in aqueous buffers for your experiments.

Troubleshooting Steps:

  • Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your final working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, subtle pH changes in your buffer could influence its solubility. Experiment with a range of physiologically relevant pH values (e.g., 6.8 to 7.4) to assess if solubility improves.

  • Use of Solubilizing Agents: For certain applications, the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins may enhance the aqueous solubility of hydrophobic compounds like this compound. However, these should be used with caution as they can have their own biological effects.

Issue 2: Inconsistent Experimental Results and Suspected Compound Degradation

Problem: You are observing a loss of activity or variability in your experimental results over time, suggesting that this compound may be degrading in your experimental setup.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Protect from Light and Air: Conduct experiments under conditions that minimize exposure to light and atmospheric oxygen. Use amber-colored vials and consider purging solutions with an inert gas.

  • Assess Stability in Your Assay Medium: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration and purity by HPLC.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This protocol outlines a standard method to determine the thermodynamic solubility of this compound in a given solvent.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Assessment of this compound Stability in Solution

This protocol provides a framework to evaluate the stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Divide the solution into several aliquots in sealed, light-protected vials.

  • Store the vials under specific conditions (e.g., room temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

  • Immediately analyze the sample by a stability-indicating analytical method (e.g., reverse-phase HPLC) to determine the concentration of the parent compound and detect the presence of any degradation products.

  • Plot the concentration of this compound as a function of time to determine its degradation rate.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (µg/mL)
Phosphate-Buffered Saline (pH 7.4)25< 1
0.5% DMSO in PBS (pH 7.4)2515
100% DMSO25> 10,000
Ethanol25500
Methanol25350

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Table 2: Hypothetical Stability Data for this compound in 0.5% DMSO/PBS at 37°C

Time (hours)This compound Remaining (%)
0100
298
495
888
2470
4855

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values will depend on the specific conditions.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_analysis Analysis start Add excess This compound to solvent agitate Agitate at constant temperature (24-48h) start->agitate settle Allow undissolved particles to settle agitate->settle filter Filter supernatant (0.22 µm filter) settle->filter hplc Analyze concentration by HPLC/MS filter->hplc end Determine solubility hplc->end

Caption: Workflow for determining this compound solubility.

experimental_workflow_stability cluster_prep Preparation & Incubation cluster_analysis Time-Point Analysis start Prepare this compound solution aliquot Aliquot into vials start->aliquot store Store under defined conditions aliquot->store timepoint Remove aliquot at time points (t=0, 2, 4...) store->timepoint hplc Analyze by HPLC timepoint->hplc plot Plot concentration vs. time hplc->plot hypothetical_signaling_pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression nucleus->genes induces NanangenineH This compound NanangenineH->IKK inhibits?

Technical Support Center: Nanangenine H Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nanangenine H purification. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this novel alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in this compound purification include its low natural abundance in Nananthus genesis, co-elution with the structurally similar and inactive isomer, Iso-Nanangenine H, its susceptibility to degradation at high temperatures and extreme pH, and its poor solubility in common organic solvents.[1][2][3]

Q2: How can I improve the yield of this compound during extraction?

A2: To improve the extraction yield, it is crucial to select an appropriate solvent system.[4] Given this compound's poor solubility, a phased extraction approach is recommended. Start with a non-polar solvent to remove lipids and other interfering compounds, followed by an acidified polar solvent to extract the protonated alkaloid.[5][6][7] Maintaining a low temperature throughout the extraction process can help minimize degradation.[1]

Q3: I am having difficulty separating this compound from its isomer, Iso-Nanangenine H. What chromatographic conditions do you recommend?

A3: The separation of this compound and its isomer is best achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][8][9] A C18 column with a mobile phase consisting of a methanol-acetonitrile-water gradient is often effective.[8][10] Fine-tuning the gradient and the mobile phase's pH can enhance resolution between the two isomers.[11]

Q4: My purified this compound appears to be degrading over time. How can I improve its stability?

A4: this compound is sensitive to heat, light, and oxygen.[1] To ensure stability, store the purified compound at low temperatures (-20°C or below), in an amber vial to protect it from light, and under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Q5: What is the best method to obtain high-purity crystals of this compound?

A5: Slow evaporation of a saturated solution is a common and effective method for crystallizing small molecules like this compound.[12] The choice of solvent is critical; a solvent in which this compound has moderate solubility at room temperature and lower solubility at colder temperatures is ideal. Seeding the solution with a small, high-quality crystal can also promote the growth of larger, more uniform crystals.[13]

Troubleshooting Guides

Low Yield After Extraction
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Inefficient extraction due to improper solvent selection.[4]Optimize the solvent system. Use a sequential extraction with solvents of increasing polarity. An acidified polar solvent can improve the extraction of the alkaloid.[5][14]
Degradation of this compound during extraction.[1]Perform the extraction at a reduced temperature (e.g., 4°C) and protect the sample from light.
Incomplete cell lysis of the plant material.Ensure the plant material is finely ground to maximize the surface area for extraction.
Poor Resolution in HPLC
Symptom Possible Cause Suggested Solution
Co-elution of this compound and Iso-Nanangenine H.The mobile phase composition is not optimal.[11]Adjust the gradient of the mobile phase. A shallower gradient can improve the separation of closely eluting compounds.[15]
The pH of the mobile phase is not ideal for separation.[8]Modify the pH of the aqueous component of the mobile phase. This can alter the retention times of the isomers.
The column is overloaded.[16]Reduce the amount of sample injected onto the column.
Peak tailing.The sample is interacting with active sites on the silica backbone of the column.[11][16]Add a small amount of a competing base, such as triethylamine, to the mobile phase to block these active sites.
Crystallization Issues
Symptom Possible Cause Suggested Solution
No crystal formation.The solution is not supersaturated.[12]Slowly evaporate the solvent to increase the concentration of this compound. Alternatively, cool the solution to decrease its solubility.[12]
The presence of impurities is inhibiting crystallization.Further purify the this compound sample using preparative HPLC.
Formation of small, needle-like crystals.Rapid nucleation and crystal growth.[17]Slow down the crystallization process by reducing the rate of solvent evaporation or by cooling the solution more slowly. Seeding the solution with a pre-existing crystal can promote the growth of larger crystals.[13]

Experimental Protocols

Protocol 1: Extraction of this compound from Nananthus genesis
  • Preparation of Plant Material: Air-dry the leaves of Nananthus genesis and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material in n-hexane for 24 hours at room temperature to remove non-polar compounds. Filter and discard the hexane extract.

  • Acidic Extraction: Macerate the defatted plant material in a solution of methanol containing 1% acetic acid for 48 hours at 4°C.[5]

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Acid-Base Partitioning: Dissolve the concentrated extract in 0.1 M HCl and wash with dichloromethane to remove any remaining neutral and acidic impurities.[7]

  • Basification and Extraction: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. Extract the liberated this compound into dichloromethane.

  • Final Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound extract.

Protocol 2: HPLC Purification of this compound
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B (linear gradient)

    • 35-40 min: 50-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL of the crude extract dissolved in the initial mobile phase composition.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis and crystallization.

Protocol 3: Crystallization of this compound
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as a mixture of methanol and ethyl acetate, at room temperature.

  • Slow Evaporation: Place the solution in a loosely capped vial to allow for slow evaporation of the solvent over several days at room temperature.[12]

  • Crystal Harvesting: Once well-formed crystals have appeared, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Washing and Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and then air-dry them.

Visualizations

Nanangenine_H_Purification_Workflow start Nananthus genesis (Powdered Leaves) defatting Defatting with n-Hexane start->defatting acidic_extraction Acidic Methanol Extraction defatting->acidic_extraction concentration Concentration acidic_extraction->concentration partitioning Acid-Base Partitioning concentration->partitioning crude_extract Crude this compound Extract partitioning->crude_extract hplc RP-HPLC Purification crude_extract->hplc purified Purified This compound hplc->purified crystallization Crystallization purified->crystallization crystals This compound Crystals crystallization->crystals

Caption: Workflow for the extraction and purification of this compound.

Kinase_X_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek kinase_x Kinase X raf->kinase_x erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation nanangenine_h This compound nanangenine_h->kinase_x

Caption: Inhibition of the fictional Kinase X signaling pathway by this compound.

References

Technical Support Center: Optimizing Nanangenine H Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the culture conditions for the production of Nanangenine H from Aspergillus nanangensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a drimane sesquiterpenoid, a class of secondary metabolites with potential pharmaceutical applications. It is produced by the filamentous fungus Aspergillus nanangensis. This species is noted for producing a variety of nanangenine compounds.

Q2: What are the general morphological characteristics of Aspergillus nanangensis?

A2: Aspergillus nanangensis colonies on Czapek Dox agar are typically blue-green with a suede-like surface. The conidial heads are columnar, and the conidiophore stipes are smooth-walled with conical-shaped terminal vesicles. Conidia are globose to subglobose and pale green. Some strains may also produce brownish sclerotia.[1]

Q3: What are the recommended basal media for initiating this compound production?

A3: While the metabolite profile of A. nanangensis is relatively consistent across various media, initial studies have shown that productivity is superior on solid substrates like rice and barley. For liquid cultures, a good starting point is Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth, which are commonly used for the cultivation of Aspergillus species for secondary metabolite production.

Q4: What are the key parameters to consider for optimizing this compound production?

A4: The key parameters for optimization include the composition of the culture medium (carbon and nitrogen sources), pH of the medium, incubation temperature, aeration (agitation speed in liquid cultures), and incubation time.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the recommended method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile sesquiterpenoids, after appropriate sample derivatization if necessary.

Troubleshooting Guide

Issue 1: Low or no production of this compound.

  • Possible Cause 1: Suboptimal Culture Medium. The carbon-to-nitrogen (C/N) ratio is critical for secondary metabolite production. An imbalance can favor primary metabolism (growth) over secondary metabolism.

    • Solution: Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose, soluble starch) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate). Employ a fractional factorial or response surface methodology experimental design to identify the optimal concentrations and ratios.

  • Possible Cause 2: Incorrect pH. The pH of the culture medium can significantly influence enzymatic activities involved in the biosynthesis of this compound.

    • Solution: Monitor the pH of the medium throughout the fermentation process. Optimize the initial pH of the medium by testing a range (e.g., pH 4.0 to 8.0). Use appropriate buffers to maintain a stable pH if necessary.

  • Possible Cause 3: Inadequate Aeration. Oxygen supply is crucial for the growth of aerobic fungi like Aspergillus and for many biosynthetic pathways.

    • Solution: In shake flask cultures, optimize the agitation speed (e.g., 120-200 rpm). In bioreactors, optimize both agitation and aeration rates. Ensure adequate headspace in the culture vessels.

  • Possible Cause 4: Strain Instability. Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing.

    • Solution: Go back to a cryopreserved stock culture of A. nanangensis. Prepare fresh working cultures and limit the number of subcultures.

Issue 2: Inconsistent this compound yields between batches.

  • Possible Cause 1: Variability in Inoculum. The age and concentration of the spore or mycelial inoculum can affect the lag phase and subsequent production kinetics.

    • Solution: Standardize the inoculum preparation. Use spores from a culture of a specific age and quantify the spore concentration using a hemocytometer. For mycelial inoculum, standardize the age and amount of mycelia used.

  • Possible Cause 2: Inconsistent Media Preparation. Minor variations in media components or preparation methods can lead to batch-to-batch variability.

    • Solution: Use high-quality reagents. Prepare media in large batches when possible to ensure consistency. Double-check all measurements and sterilization procedures.

  • Possible Cause 3: Fluctuations in Incubation Conditions. Variations in temperature or agitation speed can impact fungal metabolism.

    • Solution: Ensure that incubators and shakers are properly calibrated and maintained to provide stable temperature and agitation.

Issue 3: Presence of contaminating compounds interfering with purification.

  • Possible Cause 1: Non-specific extraction method. The use of a broad-spectrum solvent may co-extract numerous other metabolites.

    • Solution: Optimize the extraction solvent system. A step-wise extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can help to fractionate the extract and isolate the sesquiterpenoid fraction.

  • Possible Cause 2: Complex media components. Rich media can contain compounds that are co-extracted with this compound.

    • Solution: If possible, switch to a chemically defined medium for the production phase to simplify the downstream processing.

Experimental Protocols

Protocol 1: Fractional Factorial Design (FFD) for Screening of Key Culture Parameters

This protocol outlines a 2^(4-1) fractional factorial design to efficiently screen the effects of four key parameters on this compound production: Temperature, pH, Carbon Source Concentration, and Nitrogen Source Concentration.

1. Preparation of Inoculum:

  • Grow A. nanangensis on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
  • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.
  • Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

2. Experimental Setup:

  • Prepare the basal medium (e.g., Czapek Dox Broth).
  • Set up 8 experimental conditions as described in the table below, with each condition in triplicate. Use 250 mL Erlenmeyer flasks containing 50 mL of medium.
  • Inoculate each flask with 1 mL of the spore suspension.
  • Incubate the flasks on a rotary shaker at 150 rpm for a predetermined time (e.g., 10 days).

3. Data Collection and Analysis:

  • After the incubation period, harvest the cultures.
  • Separate the mycelium from the broth by filtration.
  • Extract this compound from both the mycelium and the broth using a suitable solvent (e.g., ethyl acetate).
  • Quantify the this compound concentration using a validated HPLC method.
  • Analyze the results using statistical software to determine the main effects of each parameter on this compound yield.

Illustrative Data for FFD:

RunTemperature (°C)pHCarbon (g/L)Nitrogen (g/L)This compound Yield (mg/L)
125 (-)5.0 (-)20 (-)2.045.2
230 (+)5.0 (-)20 (-)3.062.8
325 (-)6.5 (+)20 (-)3.055.1
430 (+)6.5 (+)20 (-)2.058.9
525 (-)5.0 (-)40 (+)3.075.6
630 (+)5.0 (-)40 (+)2.088.3
725 (-)6.5 (+)40 (+)2.069.4
830 (+)6.5 (+)40 (+)3.095.7

Note: (-) indicates the low level and (+) indicates the high level for each factor. This data is for illustrative purposes only.

Protocol 2: HPLC Quantification of this compound

1. Sample Preparation:

  • Broth: Extract 10 mL of the culture broth three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under reduced pressure.
  • Mycelium: Lyophilize the harvested mycelium and grind it into a fine powder. Extract a known weight (e.g., 100 mg) of the powdered mycelium with methanol using ultrasonication. Centrifuge and collect the supernatant.
  • Final Sample: Re-dissolve the dried extracts in a known volume of methanol and filter through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or a Diode Array Detector to monitor a range of wavelengths.
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a calibration curve using a pure standard of this compound at several concentrations.
  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_exp Culture Optimization Experiment cluster_analysis Analysis pda A. nanangensis on PDA spore_suspension Spore Suspension (1x10^7 spores/mL) pda->spore_suspension Harvest & Quantify exp_setup Experimental Setup (e.g., Fractional Factorial Design) spore_suspension->exp_setup Inoculation incubation Incubation (Controlled Temp, pH, Agitation) exp_setup->incubation extraction Extraction of this compound (Broth & Mycelium) incubation->extraction Harvest hplc HPLC Quantification extraction->hplc data_analysis Statistical Analysis (Identify Key Factors) hplc->data_analysis data_analysis->exp_setup Iterative Optimization

Caption: Experimental workflow for optimizing this compound production.

Signaling_Pathway cluster_input Environmental Signals cluster_regulation Global Regulatory Network cluster_output Biosynthesis carbon Carbon Source g_protein G-protein Signaling carbon->g_protein nitrogen Nitrogen Source nitrogen->g_protein ph pH ph->g_protein temp Temperature temp->g_protein camp_pka cAMP-PKA Pathway g_protein->camp_pka velvet Velvet Complex (VeA, VelB, LaeA) camp_pka->velvet sm_genes Secondary Metabolite Gene Cluster Activation velvet->sm_genes Chromatin Remodeling & Transcription Activation nanangenine_h This compound Biosynthesis sm_genes->nanangenine_h

References

Technical Support Center: Nanangenine H In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nanangenine H in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the gamma-secretase complex, an intramembrane protease essential for the activation of the Notch signaling pathway. By inhibiting gamma-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), thereby downregulating the expression of Notch target genes.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the product-specific datasheet for detailed instructions.

Q3: In which in vitro assays can this compound be used?

A3: this compound is suitable for a variety of in vitro assays designed to investigate the Notch signaling pathway, including but not limited to:

  • Gamma-secretase activity assays (biochemical)

  • Notch signaling reporter assays (cell-based)

  • Cell proliferation and viability assays

  • Western blotting to detect NICD levels

  • Quantitative PCR (qPCR) to measure the expression of Notch target genes (e.g., HES1, HEY1)

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: No or Low Inhibitory Effect Observed

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Reagent Preparation or Handling - Ensure this compound is fully dissolved in DMSO. - Verify the final concentration of this compound in the assay. - Avoid repeated freeze-thaw cycles of the stock solution.
Inactive Compound - Use a fresh aliquot of this compound. - Confirm the compound's activity using a validated positive control assay.
Assay Conditions Not Optimal - Optimize the incubation time with this compound. - Ensure the ATP concentration in kinase assays is appropriate, as high concentrations can compete with ATP-competitive inhibitors.[4][5]
Cell Line Insensitivity - Confirm that the chosen cell line has an active Notch signaling pathway. - Consider using a different cell line known to be sensitive to gamma-secretase inhibition.
Issue 2: High Variability Between Replicates

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing of reagents.[6]
Uneven Cell Seeding - Ensure a single-cell suspension before seeding. - Avoid edge effects by not using the outer wells of the plate or by filling them with media.
Plate Stacking During Incubation - Avoid stacking plates to ensure even temperature distribution.[6]
Reagent Instability - Check for reagent precipitation. - Prepare fresh reagents if instability is suspected.[7]
Issue 3: Unexpected Cell Toxicity

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High DMSO Concentration - Ensure the final DMSO concentration in the culture medium is below a toxic level (typically <0.5%).
Compound-Induced Cytotoxicity - Perform a dose-response curve to determine the cytotoxic concentration of this compound. - Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess cytotoxicity.[8]
Contamination - Check for mycoplasma or bacterial contamination in cell cultures.[9]
Issue 4: Inconsistent IC50 Values

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Variations in Experimental Conditions - Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. - Be aware that IC50 values can differ between biochemical and cell-based assays.[10]
Different ATP Concentrations (in kinase assays) - Maintain a consistent ATP concentration across experiments, as it can significantly impact IC50 values of ATP-competitive inhibitors.[4][11]
Cell Passage Number - Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[12]
Data Analysis Method - Use a consistent and appropriate curve-fitting model for IC50 determination.

Experimental Protocols

Gamma-Secretase Activity Assay (Biochemical)

This protocol provides a general framework for measuring the in vitro activity of gamma-secretase in the presence of this compound.

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% CHAPSO).

    • Gamma-Secretase Enzyme: Use a commercially available or purified gamma-secretase preparation.

    • Substrate: Use a fluorogenic substrate specific for gamma-secretase.

    • This compound: Prepare a serial dilution in DMSO.

  • Assay Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add this compound or DMSO (vehicle control) to the respective wells.

    • Add the gamma-secretase enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Read the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Calculate the reaction rate for each concentration of this compound.

    • Plot the reaction rate against the log of the this compound concentration to determine the IC50 value.

Cell-Based Notch Signaling Reporter Assay

This protocol describes how to measure the effect of this compound on Notch signaling in a cellular context.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with a Notch-responsive reporter plasmid (e.g., containing the CSL binding site upstream of a luciferase gene) and a constitutively active Notch receptor construct.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various in vitro assays. These values are for illustrative purposes and may not represent actual experimental data.

Assay Type Cell Line / Enzyme Hypothetical IC50 (nM)
Gamma-Secretase ActivityPurified Human Gamma-Secretase5.2
Notch Reporter AssayHEK293T25.8
Cell ProliferationMDA-MB-231 (Breast Cancer)150.3
Cell ProliferationA549 (Lung Cancer)275.1

Visualizations

Figure 1. Simplified Notch Signaling Pathway and Inhibition by this compound Ligand Delta/Jagged Ligand NotchR Notch Receptor Ligand->NotchR Binds to S2_Cleavage S2 Cleavage (ADAM) NotchR->S2_Cleavage Gamma_Secretase Gamma-Secretase Complex S2_Cleavage->Gamma_Secretase Substrate for NICD_Release NICD Release Gamma_Secretase->NICD_Release S3 Cleavage Nanangenine_H This compound Nanangenine_H->Gamma_Secretase Inhibits NICD_Translocation NICD Translocation to Nucleus NICD_Release->NICD_Translocation CSL CSL NICD_Translocation->CSL Binds to Transcription Transcription of Target Genes (HES1, HEY1) CSL->Transcription Activates

Caption: this compound inhibits the gamma-secretase complex, preventing NICD release and downstream signaling.

Figure 2. Workflow for Gamma-Secretase Activity Assay Start Start Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound Start->Prep_Reagents Add_Buffer Add Assay Buffer to Plate Prep_Reagents->Add_Buffer Add_Compound Add this compound or Vehicle Add_Buffer->Add_Compound Add_Enzyme Add Gamma-Secretase Enzyme Add_Compound->Add_Enzyme Incubate_1 Incubate at RT Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Read_Fluorescence Read Fluorescence over Time Add_Substrate->Read_Fluorescence Analyze_Data Calculate Reaction Rates and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for performing a biochemical gamma-secretase activity assay.

Figure 3. Troubleshooting Workflow for In Vitro Assays Problem Unexpected Result? Check_Reagents Reagents Prepared Correctly? Problem->Check_Reagents Check_Protocol Protocol Followed Exactly? Check_Reagents->Check_Protocol Yes Action_Reagents Remake Reagents Check_Reagents->Action_Reagents No Check_Cells Cells Healthy and at Correct Passage? Check_Protocol->Check_Cells Yes Action_Protocol Review Protocol Steps Check_Protocol->Action_Protocol No Check_Equipment Equipment Calibrated and Functioning? Check_Cells->Check_Equipment Yes Action_Cells Use New Cell Stock Check_Cells->Action_Cells No Action_Equipment Calibrate/Service Equipment Check_Equipment->Action_Equipment No Repeat_Experiment Repeat Experiment Check_Equipment->Repeat_Experiment Yes Action_Reagents->Repeat_Experiment Action_Protocol->Repeat_Experiment Action_Cells->Repeat_Experiment Action_Equipment->Repeat_Experiment Problem_Solved Problem Solved? Repeat_Experiment->Problem_Solved Consult_Support Consult Technical Support Problem_Solved->Consult_Support No

References

Nanangenine H degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nanangenine H. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the stability and degradation of this compound during experimental procedures.

Disclaimer: Specific degradation pathways for this compound have not been extensively published. The information provided here is based on the known chemistry of related drimane sesquiterpenoids and general principles of natural product stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a drimane sesquiterpenoid, a class of natural products. It has been isolated from the Australian fungus Aspergillus nanangensis.

Q2: What are the likely causes of this compound degradation?

Based on its chemical structure, which includes ester, alcohol, and aldehyde functional groups, this compound is likely susceptible to degradation through several mechanisms:

  • Hydrolysis: The ester linkage is prone to cleavage in the presence of water, especially under acidic or basic conditions, yielding a carboxylic acid and an alcohol.[1][2]

  • Oxidation: The alcohol and aldehyde groups can be oxidized, particularly when exposed to air (oxygen), heat, or light.[3][4] This can lead to the formation of carboxylic acids or other oxidation products.

  • Photodegradation: Exposure to UV or even visible light can provide the energy for various degradation reactions, including oxidation and rearrangement of the molecular structure.[5]

  • Thermal Degradation: High temperatures can accelerate hydrolysis, oxidation, and other decomposition reactions.

Q3: I am observing a loss of this compound potency in my experiments. What could be the cause?

A loss of potency is likely due to the degradation of this compound. To troubleshoot this, consider the following:

  • pH of your medium: Extremes of pH can catalyze hydrolysis of the ester group.

  • Exposure to light: Are your experiments conducted under direct light for extended periods?

  • Temperature: Are your samples being exposed to high temperatures?

  • Presence of oxidizing agents: Contaminants in solvents or reagents could be oxidizing the molecule.

  • Storage conditions: How is your stock solution of this compound stored?

Q4: How should I store my this compound samples to minimize degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If in solution, use a dry, aprotic solvent. If an aqueous buffer is necessary, prepare fresh solutions and use them promptly. Consider the pH of the buffer, aiming for neutral conditions if possible.

Troubleshooting Guides

Problem 1: Variability in experimental results with this compound.

Potential Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions more frequently. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Inconsistent pH in experiments Carefully buffer all experimental solutions to a consistent pH.
Photodegradation during experiments Conduct experiments under subdued light or use amber-colored labware.
Contaminated solvents or reagents Use high-purity, fresh solvents and reagents.

Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

Potential Cause Troubleshooting Step
Degradation products are forming Compare the chromatograms of fresh and aged samples. Try to identify the degradation products by LC-MS. Review your sample handling and storage procedures to minimize degradation.
Reaction with container material Ensure that the containers used for storage and experiments are made of inert materials (e.g., glass, polypropylene).[6]
Impurity in the initial sample Re-evaluate the purity of your this compound standard.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions, consistent with ICH guidelines for stability testing.[7][8][9]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or a photostability chamber).

  • Time Points:

    • Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, neutralize the acidic and alkaline samples.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the remaining percentage of this compound and the formation of any degradation products.

  • Data Presentation:

    • Summarize the percentage of this compound remaining under each condition at each time point in a table.

Table 1: Example of Stability Data for a Compound under Stress Conditions

Time (hours)0.1 M HCl (% remaining)0.1 M NaOH (% remaining)3% H₂O₂ (% remaining)60°C (% remaining)Light (% remaining)
0100100100100100
29585909897
49070829694
88250759288
246520558575

Visualizations

NanangenineH_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation NanangenineH This compound (Ester) Hydrolyzed_Product Hydrolyzed this compound (Carboxylic Acid + Alcohol) NanangenineH->Hydrolyzed_Product H₂O (Acid/Base Catalyzed) Oxidized_Product Oxidized this compound (e.g., Carboxylic Acid) NanangenineH_O This compound (Aldehyde/Alcohol) NanangenineH_O->Oxidized_Product [O] (e.g., O₂, light, heat) Stability_Testing_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Quantify Remaining This compound analysis->data report Generate Stability Report data->report

References

Minimizing batch-to-batch variability of Nanangenine H extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Nanangenine H extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts can arise from several factors, including:

  • Raw Material Heterogeneity: Genetic differences, geographical location, harvest time, and post-harvest processing of the source plant material can significantly impact the concentration of this compound and other bioactive compounds.

  • Extraction Process Parameters: Variations in solvent composition, temperature, pressure, and extraction time can lead to inconsistent yields and purity of the final extract.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Analytical Method Variability: Inconsistencies in analytical techniques used for quantification can contribute to perceived batch differences.

Q2: How can I standardize the raw plant material for this compound extraction?

A2: Standardization of raw material is a critical first step. Key strategies include:

  • Botanical Identification: Ensure correct species identification and authentication.

  • Geographical Sourcing: Source plant material from the same geographical region and under similar cultivation conditions.

  • Controlled Harvesting: Standardize the time of harvest based on the developmental stage of the plant, as this compound levels may fluctuate.

  • Post-Harvest Handling: Implement consistent drying and storage protocols to prevent degradation of bioactive compounds.

Q3: What are the recommended quality control (QC) tests for ensuring consistency across different batches of this compound extract?

A3: A comprehensive QC program should include:

  • Organoleptic Evaluation: Assessment of appearance, color, odor, and taste.

  • Physicochemical Analysis: Determination of pH, density, and solvent residue.

  • Phytochemical Profiling: Chromatographic fingerprinting (e.g., HPLC, GC-MS) to assess the overall chemical composition.

  • Quantification of this compound: A validated analytical method (e.g., UPLC-MS/MS) to determine the precise concentration of the active compound.

  • In Vitro Bioassay: A functional assay to confirm consistent biological activity across batches.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound extracts.

Issue Potential Cause Recommended Solution
Inconsistent this compound Yield 1. Variation in raw material quality. 2. Inconsistent extraction parameters. 3. Solvent degradation.1. Perform QC on raw material before extraction. 2. Strictly control extraction time, temperature, and solvent-to-solid ratio. 3. Use fresh, high-purity solvents for each extraction.
Variable Bioactivity in Cell-Based Assays 1. Fluctuations in this compound concentration. 2. Presence of interfering compounds in some batches. 3. Inconsistent cell culture conditions.1. Normalize the extract concentration based on this compound content before each experiment. 2. Use a more selective extraction or a purification step to remove interfering compounds. 3. Maintain consistent cell passage number, density, and media composition.
Poor Reproducibility of Analytical Results 1. Improper sample preparation. 2. Instrument calibration drift. 3. Degradation of this compound standard.1. Develop and follow a standardized sample preparation protocol. 2. Calibrate the analytical instrument before each run. 3. Store the analytical standard under recommended conditions and check for degradation periodically.

Data Presentation

Table 1: Comparison of this compound Yield from Three Different Extraction Solvents

Solvent System Extraction Temperature (°C) Extraction Time (hours) Average this compound Yield (mg/g of dry material) Standard Deviation
80% Ethanol60412.51.2
95% Methanol50610.81.5
Acetone:Water (7:3)55411.21.3

Table 2: Bioactivity of Different Batches of this compound Extract on Cancer Cell Line XYZ

Batch Number This compound Concentration (µg/mL) IC50 (µM) Date of Manufacture
NH-2025-0110.25.82025-01-15
NH-2025-028.57.22025-02-20
NH-2025-0311.15.52025-03-18

Experimental Protocols

Protocol 1: Standardized Extraction of this compound

  • Material Preparation: Grind dried and authenticated plant material to a fine powder (40 mesh).

  • Extraction:

    • Macerate 100 g of the powdered material in 1 L of 80% ethanol.

    • Maintain the extraction temperature at 60°C with continuous stirring for 4 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure at 50°C using a rotary evaporator.

  • Drying: Dry the concentrated extract in a vacuum oven at 60°C until a constant weight is achieved.

  • Storage: Store the final extract in an airtight, light-resistant container at 4°C.

Protocol 2: Quantification of this compound using UPLC-MS/MS

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve 10 mg of the extract in 10 mL of methanol. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific parent-daughter ion transition of this compound.

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

Mandatory Visualization

experimental_workflow raw_material Raw Material (Authenticated & Powdered) extraction Extraction (80% Ethanol, 60°C, 4h) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying (Vacuum Oven) concentration->drying final_extract Final this compound Extract drying->final_extract qc Quality Control (UPLC-MS/MS, Bioassay) final_extract->qc

Caption: Standardized workflow for the extraction of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_yield Check this compound Yield start->check_yield yield_ok Yield Consistent? check_yield->yield_ok check_bioactivity Check Bioactivity yield_ok->check_bioactivity Yes review_protocol Review Extraction Protocol yield_ok->review_protocol No bioactivity_ok Bioactivity Consistent? check_bioactivity->bioactivity_ok check_analytical Review Analytical Method bioactivity_ok->check_analytical Yes normalize Normalize Concentration Before Experiments bioactivity_ok->normalize No end Consistent Results check_analytical->end purify Consider Further Purification normalize->purify

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Nanangenine H Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for planning and executing cytotoxicity studies with Nanangenine H, a drimane sesquiterpenoid with potential cytotoxic properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis.[1] While the precise mechanism of action is a subject of ongoing research, compounds of this class have demonstrated cytotoxic effects against various mammalian cell lines.[1] For the purpose of experimental design, a plausible hypothesis is that this compound induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for cytotoxic natural products. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.

Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?

A2: The choice of cell line is critical and depends on the research question.[2] For a general cytotoxicity profile, a panel of cell lines is recommended to assess both potency and selectivity. A suggested starting panel could include:

  • Commonly used cancer cell lines:

    • HeLa (Cervical Cancer): A robust and widely characterized cell line.[3]

    • HepG2 (Hepatocellular Carcinoma): Represents a liver cell model, important for assessing potential hepatotoxicity.[3][4][5][6]

    • A549 (Lung Carcinoma): A common model for lung cancer studies.[7]

    • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.[7]

  • A non-cancerous control cell line:

    • HEK293 (Human Embryonic Kidney): Often used as a general control for cytotoxicity.[4]

    • hTERT-immortalized Fibroblasts: Represent a normal, non-transformed cell type to evaluate selective toxicity.[4]

Q3: What are the primary assays to measure this compound-induced cytotoxicity?

A3: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile:

  • Metabolic Viability Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[8][9][10][11][12] They are ideal for determining the IC50 (half-maximal inhibitory concentration) value.

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of late apoptosis or necrosis.[13][14][15][16]

  • Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights into the mode of cell death.[17][18][19][20][21]

Troubleshooting Guide

Problem 1: High variability in MTT assay results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete solubilization of formazan crystals.[22][23]

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.

    • After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting.[8]

Problem 2: this compound treatment shows low cytotoxicity in the LDH assay but high toxicity in the MTT assay.

  • Possible Cause: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), or it could be inducing apoptosis without immediate membrane rupture. MTT assays measure metabolic activity, which can decrease due to growth inhibition, while LDH assays only detect membrane damage.[16]

  • Solution:

    • Extend the treatment duration to see if LDH release occurs at later time points.

    • Perform an apoptosis-specific assay, like Annexin V staining, to confirm if programmed cell death is being initiated.[19]

    • Consider a direct cell counting method (e.g., Trypan Blue exclusion) to differentiate between cytostatic and cytotoxic effects.

Problem 3: The IC50 value for this compound seems much higher than expected.

  • Possible Cause: The compound may have low solubility in the culture medium, leading to a lower effective concentration. The chosen cell line might be resistant to the compound's mechanism of action.

  • Solution:

    • Confirm the solubility of this compound in your culture medium. A small amount of DMSO is often used to dissolve compounds, but the final concentration should be non-toxic to the cells (typically <0.5%).

    • Test the compound on a different, potentially more sensitive, cell line.

    • Verify the activity of your positive control to ensure the assay is working correctly.

Hypothetical Cytotoxicity Data for this compound

The following table presents hypothetical IC50 values for this compound across a panel of cell lines after a 48-hour treatment period, as determined by an MTT assay.

Cell LineTypeHypothetical IC50 (µM)
HeLaCervical Cancer15.2
HepG2Liver Cancer25.8
A549Lung Cancer18.5
MCF-7Breast Cancer12.1
HEK293Normal Kidney> 100

This data is for illustrative purposes only.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial activity.[8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[15]

  • Experimental Setup: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Annexin V/PI Apoptosis Assay

This flow cytometry protocol distinguishes between different stages of cell death.[17][19][20][21]

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Perform Assay C->D E MTT Assay (Metabolic Activity) D->E Viability F LDH Assay (Membrane Integrity) D->F Cytotoxicity G Annexin V/PI (Apoptosis) D->G Mechanism H 5. Data Analysis (Calculate IC50, % Cytotoxicity) E->H F->H G->H

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway NH This compound Bax Bax/Bak Activation NH->Bax Bcl2 Bcl-2/Bcl-xL NH->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Bax Apaf Apaf-1 CytC->Apaf Apoptosome Apoptosome Casp9 Caspase-9 Apaf->Casp9 Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

G cluster_troubleshooting Troubleshooting: High Assay Variability Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol (Homogenize suspension?) Start->CheckSeeding Yes EdgeEffect Assess for Edge Effects (Avoid outer wells?) CheckSeeding->EdgeEffect Solubilization Check Formazan Solubilization (Mix thoroughly?) EdgeEffect->Solubilization Pipetting Verify Pipetting Technique (Calibrate pipettes?) Solubilization->Pipetting Result Improved Precision Pipetting->Result

Caption: A decision-making guide for troubleshooting high variability in cytotoxicity assays.

References

Technical Support Center: Nanangenine H Formulation for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Nanangenine H formulations to improve its oral bioavailability. As a poorly soluble natural product, this compound presents unique challenges in achieving adequate systemic exposure. This guide addresses common issues encountered during formulation development, characterization, and in vitro/in vivo testing.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in formulating this compound for oral delivery?

Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, which is a major hurdle for oral absorption and bioavailability.[1][2] Key challenges include low dissolution rate in gastrointestinal fluids, potential for precipitation upon dilution in the gut, and susceptibility to first-pass metabolism.

2. Which formulation strategies are most promising for enhancing the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the solubility limitations of this compound:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[3] Nanosuspensions, which are dispersions of drug nanocrystals, are a particularly effective approach.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution.[5][6][7] Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubilization of this compound in the gastrointestinal tract and enhance its absorption via lymphatic pathways.[8][9]

3. How do I select the appropriate formulation strategy for this compound?

The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies to assess solubility in various excipients is recommended.

4. What are the critical quality attributes (CQAs) to monitor for a this compound nanoparticle formulation?

For nanoparticle formulations, the following CQAs are crucial:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the dissolution rate and absorption. Consistent and narrow size distribution is desirable.[10]

  • Zeta Potential: This indicates the stability of the nanosuspension against aggregation.

  • Drug Loading and Encapsulation Efficiency: These determine the amount of this compound in the final dosage form.

  • Crystallinity: The physical state of this compound (crystalline vs. amorphous) within the nanoparticles impacts its solubility.

5. How can I assess the in vitro performance of different this compound formulations?

In vitro dissolution testing is a key performance indicator.[11][12][13] Standard USP dissolution apparatus (e.g., USP Apparatus 2) can be used, but specialized methods like dialysis membrane or sample and separation techniques may be necessary for nanoparticle formulations to prevent particle interference.[11][14]

Troubleshooting Guides

Nanoparticle Formulation (Wet Milling)
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent Particle Size Inadequate milling time or energy. Inappropriate stabilizer concentration.Optimize milling parameters (e.g., increase milling time, use smaller milling media). Screen different stabilizer concentrations to ensure adequate particle surface coverage.
Particle Aggregation Insufficient stabilizer. High drug concentration.[15] Inappropriate pH of the suspension.[15]Increase the concentration of the stabilizer. Reduce the initial drug concentration in the suspension. Adjust the pH to maximize the zeta potential and electrostatic repulsion.
Contamination from Milling Media Abrasion of milling beads.Use high-density, erosion-resistant milling media (e.g., yttria-stabilized zirconia). Monitor for media wear and replace as needed.
Drug Degradation Excessive milling energy leading to heat generation. Chemical instability in the suspension medium.Implement cooling during the milling process. Evaluate the stability of this compound in the chosen vehicle and consider alternative stabilizers or pH adjustments.
Amorphous Solid Dispersion (Spray Drying)
Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield Product sticking to the cyclone and drying chamber walls.Optimize spray drying parameters (e.g., inlet temperature, spray rate, atomization pressure). Consider using a different solvent system with a lower boiling point.
Phase Separation or Crystallization Drug loading exceeds the polymer's miscibility capacity. Inappropriate solvent system. Exposure to high temperature and humidity.Reduce the drug loading. Select a solvent system in which both the drug and polymer are highly soluble. Store the final product in a low-humidity environment and at controlled room temperature.
Poor Powder Flowability Fine particle size and irregular morphology.Optimize spray drying parameters to produce larger, more spherical particles. Consider secondary processing steps like granulation.
Residual Solvent Inefficient drying.Increase the inlet temperature or decrease the feed rate. Perform secondary drying under vacuum.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound
ParameterValue
Molecular Weight366.5 g/mol
LogP4.2
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
Melting Point210°C
Biopharmaceutics Classification System (BCS)Class II (Low Solubility, High Permeability)
Table 2: Hypothetical In Vitro Dissolution of Different this compound Formulations
Formulation% Drug Dissolved at 30 min (pH 6.8)
Unprocessed this compound5%
Nanoparticle Formulation85%
Amorphous Solid Dispersion92%
Lipid-Based Formulation (SEDDS)95%
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound504350100
Nanoparticle Formulation45023150900
Amorphous Solid Dispersion5201.539001114
Lipid-Based Formulation (SEDDS)600145001286

Experimental Protocols

Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Suspension: Disperse 5% (w/v) this compound and 2% (w/v) of a suitable stabilizer (e.g., HPMC, Poloxamer 188) in deionized water.

  • Milling: Add the suspension and yttria-stabilized zirconia beads (0.5 mm diameter) to the milling chamber of a planetary ball mill.

  • Process Parameters: Mill at 400 rpm for 8 hours with intermittent cooling to maintain the temperature below 25°C.

  • Separation: Separate the nanosuspension from the milling media by filtration.

  • Characterization: Analyze the particle size, PDI, and zeta potential using dynamic light scattering.

In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Apparatus 2 (paddle method) at 75 rpm.

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.

  • Temperature: 37 ± 0.5°C.

  • Sample Introduction: Add the this compound formulation equivalent to 10 mg of the drug.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with fresh medium.

  • Sample Preparation for Nanoparticles: For nanoparticle formulations, use a sample and separation method. Centrifuge the withdrawn sample at high speed to pellet the nanoparticles and analyze the drug concentration in the supernatant.[11]

  • Analysis: Filter the samples through a 0.22 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Formulation Administration: Administer the this compound formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis np Nanoparticle Formulation characterization Physicochemical Characterization np->characterization asd Amorphous Solid Dispersion asd->characterization lbf Lipid-Based Formulation lbf->characterization dissolution Dissolution Testing pk_study Pharmacokinetic Study dissolution->pk_study characterization->dissolution data_analysis Bioavailability Assessment pk_study->data_analysis signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Activation nanangenine_h This compound nanangenine_h->ras Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 gene_expression Gene Expression (Inflammation, Proliferation) ap1->gene_expression logical_relationship cluster_strategies Formulation Strategies start Poor Aqueous Solubility of this compound np Nanoparticles start->np asd Solid Dispersions start->asd lbf Lipid-Based start->lbf outcome1 Increased Surface Area np->outcome1 outcome2 Amorphous State asd->outcome2 outcome3 Improved Solubilization lbf->outcome3 dissolution Enhanced Dissolution Rate outcome1->dissolution outcome2->dissolution outcome3->dissolution absorption Increased Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability

References

Validation & Comparative

Unveiling the Cytotoxic Landscape of Drimane Sesquiterpenoids: A Comparative Analysis of Nanangenine H and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Within the vast arsenal of natural products, drimane sesquiterpenoids have emerged as a promising class of compounds exhibiting significant cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profile of Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, and other notable drimane sesquiterpenoids. The information is presented to facilitate objective evaluation and guide future research in this area.

Cytotoxicity Profile of this compound and Other Drimane Sesquiterpenoids

The cytotoxic potential of this compound and a selection of other drimane sesquiterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below. The data reveals a spectrum of cytotoxic potencies and selectivities across different drimane structures and cancer cell types.

While specific cytotoxic data for this compound against a panel of cancer cell lines is not yet publicly available, the initial discovery of the Nanangenine family of compounds included bioassays for their activity against mammalian cells. For instance, Nanangenine B has demonstrated notable cytotoxicity against NS-1 mouse myeloma cells.[1] Further studies are anticipated to elucidate the specific cytotoxic profile of this compound.

For a comprehensive comparison, the following table includes cytotoxicity data for other well-characterized drimane sesquiterpenoids.

CompoundCell LineIC50 (µM)Source
Nanangenine B NS-1 (Mouse Myeloma)38 µg/mL[1]
Asperflavinoid A HepG2 (Human Liver Cancer)38.5[2]
MKN-45 (Human Gastric Cancer)26.8[2]
Drimanenoid D K562 (Human Myelogenous Leukemia)12.88[3][4]
Compound 7 (from Aspergillus ustus) L5178Y (Mouse Lymphoma)0.6 µg/mL[2]
Dasyscyphin F MDA-MB-435 (Melanoma)4-16[5]
MDA-MB-231 (Breast Cancer)4-16[5]
OVCAR3 (Ovarian Cancer)4-16[5]
Dasyscyphin C MDA-MB-435 (Melanoma)4-16[5]
MDA-MB-231 (Breast Cancer)4-16[5]
OVCAR3 (Ovarian Cancer)4-16[5]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. A standard and widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (drimane sesquiterpenoids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Drimane Sesquiterpenoid-Induced Cytotoxicity

The cytotoxic effects of drimane sesquiterpenoids are often mediated through the induction of apoptosis, a form of programmed cell death. This process involves a cascade of signaling events that ultimately lead to the dismantling of the cell.

Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cell Cancer Cell Drimane_Sesquiterpenoid Drimane Sesquiterpenoid Cell_Membrane Cell Membrane Caspase_8 Caspase-8 Drimane_Sesquiterpenoid->Caspase_8 Activates (Extrinsic Pathway) Cell_Cycle_Arrest Cell Cycle Arrest Drimane_Sesquiterpenoid->Cell_Cycle_Arrest Induces Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Induces Stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_8->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed signaling pathway for drimane sesquiterpenoid-induced cytotoxicity.

The diagram above illustrates a simplified model of how drimane sesquiterpenoids may induce apoptosis. These compounds can trigger cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated at the mitochondria, leading to the activation of caspase-9. The extrinsic pathway can be activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell. Additionally, some drimane sesquiterpenoids have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

This guide provides a snapshot of the current understanding of the cytotoxic properties of this compound and other drimane sesquiterpenoids. Further research is warranted to fully elucidate the therapeutic potential of this fascinating class of natural products.

References

A Comparative Analysis of Nanangenine H and Known Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at a Novel Fungal Metabolite in the Context of Established Antimicrobial Agents

The emergence of antibiotic-resistant pathogens necessitates a continuous search for novel antimicrobial compounds. Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, has garnered interest for its potential biological activities. This guide provides a comparative analysis of this compound and its broader compound class against well-known antibiotics, offering a resource for researchers, scientists, and drug development professionals.

While specific antimicrobial data for this compound is not yet publicly available, this guide leverages data from closely related drimane sesquiterpenoids to provide a preliminary comparison and outlines the experimental protocols required for a direct evaluation.

Performance Snapshot: this compound Analogs vs. Standard Antibiotics

Quantitative data on the antimicrobial efficacy of a compound is crucial for its evaluation as a potential therapeutic agent. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard metric for this purpose.

The following table presents a comparative summary of the reported MIC values for representative drimane sesquiterpenoids against various bacterial strains, alongside the typical MIC ranges for common antibiotics. It is important to note that the data for drimane sesquiterpenoids is based on analogs of this compound and may not be directly representative of this compound's specific activity.

Compound/AntibioticTarget OrganismMIC Range (µg/mL)Mechanism of Action
Drimane Sesquiterpenoids
PolygodialEscherichia coli2Cell membrane disruption
Staphylococcus aureus4
Bacillus subtilis7.8
DrimenolCandida albicans8 - 64Fungal cell wall/membrane rupture
Ciprofloxacin Escherichia coli0.004 - 0.125DNA gyrase and topoisomerase IV inhibitor
Staphylococcus aureus0.12 - 2
Bacillus subtilis0.125 - 0.5
Gentamicin Escherichia coli0.25 - 430S ribosomal subunit inhibitor
Staphylococcus aureus0.03 - 2
Bacillus subtilis0.125 - 1
Vancomycin Staphylococcus aureus0.5 - 4Cell wall synthesis inhibitor
Bacillus subtilis0.25 - 2
Escherichia coli>128 (Resistant)

Note: The MIC values for antibiotics can vary depending on the specific strain and testing conditions. The data for drimane sesquiterpenoids is sourced from studies on related compounds and serves as an estimate.

Unraveling the Mechanisms of Action

Understanding how a compound inhibits microbial growth is fundamental to its development as a drug.

Drimane Sesquiterpenoids: The proposed mechanism of action for many drimane sesquiterpenoids, including polygodial, involves the disruption of the cell membrane's integrity. This can lead to leakage of cellular contents and ultimately, cell death. Some drimane sesquiterpenoids have also been shown to affect the fungal cell wall.

Known Antibiotics:

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and separation.

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.

  • Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

Experimental Protocols for Comparative Analysis

To directly compare the efficacy of this compound with known antibiotics, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound and known antibiotic stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and the known antibiotics is prepared in MHB directly in the 96-well plates.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (no antimicrobial agent) and a negative control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is commonly used to determine the cytotoxicity of a compound.

Materials:

  • Human cell line (e.g., HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a control compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration of compound that inhibits 50% of cell viability) can be calculated.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams depicting a typical experimental workflow for antimicrobial testing and a simplified representation of a common antibiotic target pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Bacterial Culture start->culture compound Compound Dilution (this compound & Antibiotics) start->compound mic_assay MIC Assay (Broth Microdilution) culture->mic_assay compound->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) compound->cytotoxicity_assay read_mic Read MIC mic_assay->read_mic read_ic50 Read IC50 cytotoxicity_assay->read_ic50 compare Compare Results read_mic->compare read_ic50->compare

Caption: Experimental workflow for comparing antimicrobial and cytotoxic activities.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular precursor Cell Wall Precursors (NAG-NAM-peptide) transport Translocation across Cell Membrane precursor->transport transglycosylation Transglycosylation transport->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall vancomycin Vancomycin vancomycin->transpeptidation Inhibits

Caption: Simplified pathway of bacterial cell wall synthesis and the inhibitory action of Vancomycin.

Conclusion and Future Directions

While direct experimental data on the antibacterial activity of this compound is currently lacking, the analysis of its chemical class, the drimane sesquiterpenoids, suggests potential for antimicrobial properties. The provided experimental protocols offer a clear roadmap for the direct comparative studies necessary to elucidate the specific activity and spectrum of this compound.

Future research should focus on obtaining pure this compound and performing comprehensive antimicrobial susceptibility testing against a panel of clinically relevant bacteria, including multidrug-resistant strains. Furthermore, detailed mechanistic studies are required to identify its specific cellular targets. Cytotoxicity profiling against various human cell lines will also be crucial to assess its therapeutic potential. The insights gained from such studies will be invaluable in determining whether this compound or its derivatives represent a promising new class of antibiotics.

Unveiling the Bioactivity of Nanangenine H and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Nanangenine H and its analogs, a novel class of drimane sesquiterpenoids. Drawing upon initial findings and the broader context of drimane sesquiterpenoid bioactivity, this document summarizes key data, outlines experimental methodologies, and visualizes essential concepts to facilitate further research and development.

This compound, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, and its naturally occurring analogs present a new frontier for exploring potential therapeutic applications. Initial biological screenings have revealed cytotoxic and antibacterial activities within this compound family, suggesting that specific structural modifications significantly influence their biological profiles. This guide synthesizes the available data to offer a foundational understanding of the SAR for this intriguing class of natural products.

Comparative Biological Activity of Nanangenine Analogs

The initial investigation into the biological activities of this compound and its co-isolated analogs has provided preliminary insights into their potential as cytotoxic and antibacterial agents. The following table summarizes the available quantitative data, highlighting the impact of structural variations on their biological effects.

CompoundStructureCytotoxicity (IC50 in µg/mL)Antibacterial Activity (Bacillus subtilis IC50 in µg/mL)
Nanangenine A R = H> 100> 100
Nanangenine B R = CO(CH2)4CH33862
Nanangenine C R = CO(CH2)2CH31662
Nanangenine D R = COCH2CH(CH3)21962
Nanangenine E R = COCH(CH3)CH2CH31662
Nanangenine F R = CO(CH2)3CH31962
Nanangenine G R = COCH(CH3)21662
This compound See structure below> 100> 100
Nanangenine I R = COCH31962

Data sourced from Lacey et al., 2019.

Key Observations from the Data:

  • Acylation at 6-OH is Crucial for Activity: Nanangenine A, which lacks an acyl group at the 6-OH position, is inactive. In contrast, all acylated analogs (Nanangenines B, C, D, E, F, G, and I) demonstrate both cytotoxic and antibacterial properties.

  • This compound's Lack of Activity: The inactivity of this compound, despite being a drimane sesquiterpenoid, suggests that its unique structural features may hinder its biological efficacy under the tested conditions. Further investigation is warranted to understand this anomaly.

  • Limited Selectivity: The tested acylated analogs exhibit a narrow therapeutic window, with similar potency observed in both cytotoxicity and antibacterial assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial biological screening of Nanangenine analogs.

Cytotoxicity Assay: Sulforhodamine B (SRB) Method

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Plating: Adherent cell lines are seeded into 96-well microtiter plates at an appropriate density and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (Nanangenine analogs) and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microdilution Plates: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The bacterial strain (e.g., Bacillus subtilis) is cultured to a specific turbidity, and the inoculum is standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Key Concepts

The following diagrams, created using the DOT language, illustrate important aspects of the structure-activity relationship of this compound analogs and the experimental processes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_srb_assay SRB Assay cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for Cell Attachment cell_seeding->incubation1 treatment Add Nanangenine Analogs incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 fixation Fix with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye washing->solubilization read_absorbance Read Absorbance at 510nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Cytotoxicity Testing Workflow

sar_logic nanangenine_a Nanangenine A (R=H) inactive Inactive (Cytotoxicity & Antibacterial) nanangenine_a->inactive acylated_analogs Acylated Nanangenine Analogs (R=Acyl Group) active Active (Cytotoxicity & Antibacterial) acylated_analogs->active conclusion Conclusion: Acylation at 6-OH is essential for bioactivity inactive->conclusion active->conclusion

SAR Logic for Nanangenine Analogs

apoptosis_pathway drimane Drimane Sesquiterpenoids (e.g., Acylated Nanangenines) cell_stress Cellular Stress drimane->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Naringenin: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer efficacy of Naringenin, a naturally occurring flavonoid predominantly found in citrus fruits, across various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Naringenin's performance against other flavonoids and conventional chemotherapeutic agents, supported by experimental data.

I. Comparative Efficacy of Naringenin: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Naringenin in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects. For comparative purposes, IC50 values for Quercetin, another common flavonoid, and Cisplatin, a standard chemotherapeutic drug, are included where available.

Table 1: Comparative IC50 Values of Naringenin and Other Anticancer Agents in Breast Cancer Cell Lines

Cell LineCompoundIC50 ValueExposure TimeReference
MCF-7 Naringenin400 µM72h[1]
Naringenin~150 µM24h[1]
Quercetin~37 µM24h[1]
T47D Naringenin500 µM72h[1]
MDA-MB-231 Naringenin40 µg/mL24h[2]
Naringenin80 µg/mL48h[2]
Cisplatin24 µM24h[3]

Table 2: Comparative IC50 Values of Naringenin in Other Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 ValueExposure TimeReference
HT-29 ColonNaringenin780-880 µMNot Specified[1]
HepG2 LiverNaringenin22.32 µg/mLNot Specified[4]
Naringenin-loaded Nanoparticles1.6 µg/mLNot Specified[4]
Doxorubicin0.46 µg/mLNot Specified[4]
A549 LungNaringenin400-800 µM48h
PC-12 PheochromocytomaNaringenin780-880 µMNot Specified[1]
KB-1 OralNaringin125.3 µM/mL24h[5]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

A. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of Naringenin or other test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from a dose-response curve.

B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of Naringenin for the specified time. After incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[8]

III. Signaling Pathways and Experimental Workflows

Naringenin exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

A. PI3K/Akt Signaling Pathway

Naringenin has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[2][9] By inhibiting the phosphorylation of Akt, Naringenin can promote apoptosis and inhibit tumor growth.[10][11][12]

PI3K_Akt_Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits

Naringenin inhibits the PI3K/Akt signaling pathway.
B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Naringenin has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of key components like ERK, JNK, and p38, thereby leading to cell cycle arrest and apoptosis.[13][14][15][16]

MAPK_Pathway Naringenin Naringenin MAPKKK MAPKKK (e.g., Raf) Naringenin->MAPKKK inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK pMAPK p-MAPK MAPK->pMAPK phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) pMAPK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Naringenin's inhibitory effect on the MAPK signaling pathway.
C. Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening the anticancer efficacy of a compound like Naringenin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis CellCulture Cancer Cell Lines (e.g., MCF-7, HepG2) Treatment Naringenin Treatment (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) Treatment->PathwayAnalysis IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisQuant Quantification of Apoptotic Cells ApoptosisAssay->ApoptosisQuant ProteinExpression Protein Expression Quantification PathwayAnalysis->ProteinExpression

References

A Comparative Analysis of Cross-Resistance with Compound X

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the cross-resistance profile of the novel investigational agent, Compound X. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Compound X's performance against other established therapeutic agents.

Quantitative Analysis of Cross-Resistance

To characterize the cross-resistance profile of Compound X, a panel of resistant cell lines was developed through continuous exposure to escalating concentrations of various cytotoxic agents. The half-maximal inhibitory concentration (IC50) of Compound X was then determined in these resistant cell lines and compared to the parental (sensitive) cell line. The resistance index (RI) was calculated as the ratio of the IC50 in the resistant line to the IC50 in the parental line.

Cell LineResistant toResistance Index (RI) of Primary AgentCompound X IC50 (nM) in Resistant LineCompound X Fold-Resistance
Parental Line-1.0151.0
Resistant Line ADrug A25.3181.2
Resistant Line BDrug B15.835023.3
Resistant Line CDrug C42.1221.5

Table 1: Cross-resistance of Compound X in various drug-resistant cell lines. The data indicates that while cell lines resistant to Drug A and Drug C show minimal cross-resistance to Compound X, the cell line resistant to Drug B exhibits significant cross-resistance.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the cross-resistance studies.

1. Development of Resistant Cell Lines:

Resistant cell lines were established by culturing the parental cell line in the presence of gradually increasing concentrations of the respective drugs (Drug A, B, and C).[1][2][3] The drug concentration was escalated at each passage, allowing the cell population to adapt and develop resistance. This process of stepwise exposure was continued until the cells could proliferate in concentrations significantly higher than the initial IC50 of the drug.[2] The stability of the resistant phenotype was confirmed by maintaining the cell lines in a drug-free medium for several passages and then re-evaluating the IC50.

2. Determination of IC50 and Cross-Resistance:

The anti-proliferative activity of Compound X and the other agents was assessed using a standard cell viability assay, such as the MTT or resazurin assay.[4] Cells were seeded in 96-well plates and treated with a serial dilution of the compounds for 72 hours.[5] Following treatment, cell viability was measured, and the IC50 values were calculated by fitting the dose-response data to a sigmoidal curve. The fold-resistance was determined by dividing the IC50 of a compound in the resistant cell line by its IC50 in the parental cell line.[1]

Visualizing Resistance Mechanisms and Experimental Workflow

To better understand the potential mechanisms of cross-resistance and the experimental design, the following diagrams have been generated.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects cluster_2 Drug Action & Resistance Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Target Mutation Target Mutation Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Target Mutation Resistance Mechanism Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Cell Proliferation Cell Proliferation Gene Expression (Proliferation, Survival)->Cell Proliferation Compound X Compound X Compound X->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits Drug B Drug B Drug B->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Drug Efflux Pump (e.g., P-gp) Drug Efflux Pump (e.g., P-gp) Drug Efflux Pump (e.g., P-gp)->Drug B Exports

Figure 1: Hypothetical Signaling Pathway and Resistance. This diagram illustrates a potential mechanism where both Compound X and Drug B target the same signaling pathway. Cross-resistance may arise from upregulation of a drug efflux pump that exports Drug B, or through mutations in a common downstream target.

G cluster_workflow Cross-Resistance Experimental Workflow Parental Cell Line Parental Cell Line Stepwise exposure to Drug B Stepwise exposure to Drug B Parental Cell Line->Stepwise exposure to Drug B IC50 Determination IC50 Determination Parental Cell Line->IC50 Determination Treat with Compound X Resistant Cell Line B Resistant Cell Line B Stepwise exposure to Drug B->Resistant Cell Line B Resistant Cell Line B->IC50 Determination Treat with Compound X Data Analysis Data Analysis IC50 Determination->Data Analysis Fold-Resistance Calculation Fold-Resistance Calculation Data Analysis->Fold-Resistance Calculation

Figure 2: Experimental Workflow for Cross-Resistance Assessment. This flowchart outlines the key steps involved in generating resistant cell lines and subsequently determining the cross-resistance profile of a test compound.

References

A Comparative Guide to Nanangenine H and Other Fungal Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Bioactive Potential of Nanangenine H in Comparison to Other Fungal Metabolites

This guide provides a comprehensive comparison of this compound, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, with other notable fungal metabolites. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel fungal natural products. We will delve into the available experimental data on their biological activities, outline the methodologies used in these studies, and explore their potential mechanisms of action.

Introduction to this compound and Comparator Fungal Metabolites

This compound belongs to the drimane class of sesquiterpenoids, a group of secondary metabolites known for their diverse biological activities. To provide a robust comparative analysis, we have selected a panel of well-characterized fungal metabolites with established cytotoxic and antimicrobial properties:

  • Drimenol: A simple drimane sesquiterpenoid alcohol, also found in various plants and fungi, known for its antimicrobial and anticancer activities.

  • Polygodial: A pungent drimane dialdehyde with potent antifungal and anticancer properties.

  • Strobilurin A: A β-methoxyacrylate fungal metabolite known for its potent antifungal activity, which led to the development of a major class of agricultural fungicides. It also exhibits anticancer properties.

  • Gliotoxin: A sulfur-containing mycotoxin produced by several fungal species, including Aspergillus fumigatus, with potent immunosuppressive and cytotoxic effects.

It is important to note that a direct head-to-head comparison of the biological activity of these compounds is challenging due to the lack of studies performing simultaneous testing under identical experimental conditions. The following data has been compiled from various sources and should be interpreted with consideration of the different cell lines, microbial strains, and assay conditions employed.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of this compound and the selected comparator fungal metabolites.

Table 1: Cytotoxicity Data (IC50 values in µM)

CompoundA549 (Lung Carcinoma)HeLa (Cervical Carcinoma)MCF-7 (Breast Adenocarcinoma)PC-3 (Prostate Adenocarcinoma)HT-29 (Colorectal Adenocarcinoma)Other Cell Lines
This compound No data availableNo data availableNo data availableNo data availableNo data availableNCI-H460: >100 µg/mL, SF-268: >100 µg/mL
Drimenol No data availableNo data available>200[1]>200[1]71.4 ± 8.5[1]A2058 (Melanoma): 33.5 µg/mL, A375 (Melanoma): 31.25 µg/mL[2]
Polygodial No data availableNo data availableNo data available20[3][4]No data availablePC3-TXR (Taxane-resistant Prostate): 20 µM, DU145-TXR (Taxane-resistant Prostate): 20 µM[3]
Strobilurin A 3.4 µg/mL (EC50)[5]5.4 µg/mL (EC50)[5]No data availableNo data availableNo data availableWI-38 (Normal Fibroblasts): 16.8 µg/mL (EC50)[5]
Gliotoxin 2.7 (A549), 0.40 (A549/ADR resistant)[6][7]No data available1.5625 (IC50)[8]No data available0.6 µg/mL[9]L132 (Normal Lung): 4.25, MDA-MB-231 (Breast): 1.5625 (IC50)[6][8]

Table 2: Antimicrobial Activity Data (MIC values in µg/mL)

CompoundEscherichia coliStaphylococcus aureusBacillus subtilisCandida albicansOther Fungi/Bacteria
This compound No data availableNo data available>100No data availableNo data available
Drimenol 1,333[2]667[2]No data available~25[10]A. baumanii: 583, B. cereus: 667, P. aeruginosa: 667[2]
Polygodial No data availableNo data availableNo data available3.13No data available
Strobilurin A No data availableNo data availableNo data availableNo data availableAntifungal activity is its primary mode of action.
Gliotoxin No data availableNo data availableNo data availableNo data availableNo data available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these fungal metabolites is crucial for their development as therapeutic agents.

Drimane Sesquiterpenoids (Drimenol and Polygodial)

Drimane sesquiterpenoids have been reported to exert their biological effects through multiple mechanisms. One prominent pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][12] NF-κB is a key regulator of inflammatory responses, cell proliferation, and survival. By inhibiting NF-κB, drimanes can suppress the expression of pro-inflammatory cytokines and pro-survival genes, leading to anti-inflammatory and pro-apoptotic effects.

Another proposed mechanism, particularly for their antifungal activity, is the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

G cluster_drimane Drimane Sesquiterpenoids cluster_pathways Signaling Pathways Drimenol Drimenol NF-kB Pathway NF-kB Pathway Drimenol->NF-kB Pathway Inhibition Lanosterol 14a-demethylase (Ergosterol Biosynthesis) Lanosterol 14a-demethylase (Ergosterol Biosynthesis) Drimenol->Lanosterol 14a-demethylase (Ergosterol Biosynthesis) Inhibition Polygodial Polygodial Polygodial->NF-kB Pathway Inhibition Polygodial->Lanosterol 14a-demethylase (Ergosterol Biosynthesis) Inhibition Inflammation & Cell Proliferation Inflammation & Cell Proliferation NF-kB Pathway->Inflammation & Cell Proliferation Suppression Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Lanosterol 14a-demethylase (Ergosterol Biosynthesis)->Fungal Cell Membrane Integrity Disruption G Strobilurin A Strobilurin A Mitochondrial Respiratory Chain (Complex III) Mitochondrial Respiratory Chain (Complex III) Strobilurin A->Mitochondrial Respiratory Chain (Complex III) Inhibition ATP Production ATP Production Mitochondrial Respiratory Chain (Complex III)->ATP Production Decrease ROS Production ROS Production Mitochondrial Respiratory Chain (Complex III)->ROS Production Increase Apoptosis Apoptosis ATP Production->Apoptosis ROS Production->Apoptosis G Gliotoxin Gliotoxin ROS Production ROS Production Gliotoxin->ROS Production Induction 20S Proteasome 20S Proteasome Gliotoxin->20S Proteasome Inhibition Oxidative Stress & DNA Damage Oxidative Stress & DNA Damage ROS Production->Oxidative Stress & DNA Damage Protein Accumulation & Cell Cycle Arrest Protein Accumulation & Cell Cycle Arrest 20S Proteasome->Protein Accumulation & Cell Cycle Arrest Apoptosis Apoptosis Oxidative Stress & DNA Damage->Apoptosis Protein Accumulation & Cell Cycle Arrest->Apoptosis G Fungal Culture & Fermentation Fungal Culture & Fermentation Extraction of Secondary Metabolites Extraction of Secondary Metabolites Fungal Culture & Fermentation->Extraction of Secondary Metabolites Chromatographic Separation (e.g., HPLC) Chromatographic Separation (e.g., HPLC) Extraction of Secondary Metabolites->Chromatographic Separation (e.g., HPLC) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Chromatographic Separation (e.g., HPLC)->Structure Elucidation (NMR, MS) Bioactivity Screening Bioactivity Screening Structure Elucidation (NMR, MS)->Bioactivity Screening Cytotoxicity Assays Cytotoxicity Assays Bioactivity Screening->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Bioactivity Screening->Antimicrobial Assays Mechanism of Action Studies Mechanism of Action Studies Bioactivity Screening->Mechanism of Action Studies

References

In Vivo Validation of Nanangenine H Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of in vivo data on Nanangenine H, a drimane sesquiterpenoid fungal metabolite from Aspergillus nanangensis, necessitates a hypothetical framework for its validation. This guide proposes a prospective in vivo study for this compound and offers a comparative analysis with Polygodial, a structurally related drimane sesquiterpenoid with established in vivo activities.

This document is intended for researchers, scientists, and drug development professionals. It provides a comparative overview of the potential in vivo antibacterial activity of this compound against the known anti-inflammatory and antischistosomal properties of Polygodial. While no in vivo studies on this compound have been published to date, the known in vitro activities of the nanangenine family of compounds, including antibacterial and cytotoxic effects, suggest promising avenues for future research.

Comparative Analysis of Bioactivities

This guide focuses on a hypothetical antibacterial study for this compound, drawing parallels with the validated anti-inflammatory and antischistosomal activities of Polygodial. The selection of antibacterial activity for the hypothetical study is based on the reported in vitro antibacterial properties of several nanangenine compounds.

CompoundActivityIn Vivo ModelKey FindingsReference
This compound Antibacterial (Hypothetical)Murine Thigh Infection Model (S. aureus)Proposed: Reduction in bacterial load-
Polygodial Anti-inflammatoryCarrageenan-induced Paw Edema (Mouse)Dose-dependent inhibition of edema[1]
Anti-inflammatoryCroton oil-induced Ear Edema (Mouse)Inhibition of edema[1]
Anti-inflammatoryCarrageenan-induced Pleurisy (Rat)Inhibition of exudate volume and leukocyte migration[1]
AntischistosomalSchistosoma mansoni-infected Mouse44.09% reduction in worm burden; ~70% reduction in eggs[2]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms and experimental designs, the following diagrams are provided.

G cluster_nanangenine Hypothetical Antibacterial Mechanism of this compound This compound This compound Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis This compound->Bacterial Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibition DNA Replication DNA Replication This compound->DNA Replication Inhibition Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Protein Synthesis->Cell Lysis DNA Replication->Cell Lysis

Hypothetical signaling pathway for this compound's antibacterial activity.

G cluster_workflow Proposed In Vivo Validation of this compound A Acclimatization of Mice B Induction of Thigh Infection (S. aureus) A->B C Treatment Groups: - Vehicle Control - this compound (Multiple Doses) - Positive Control (e.g., Vancomycin) B->C D Intraperitoneal Administration of Treatment C->D E Monitoring of Animal Health D->E F Euthanasia and Thigh Muscle Collection (24h post-treatment) E->F G Homogenization of Tissue F->G H Serial Dilution and Plating G->H I Colony Forming Unit (CFU) Enumeration H->I J Data Analysis (Comparison of CFU counts) I->J G cluster_comparison Comparative Logic of In Vivo Studies cluster_nanangenine This compound (Hypothetical) cluster_polygodial Polygodial (Validated) N_Activity Antibacterial N_Model Murine Thigh Infection N_Activity->N_Model N_Endpoint CFU Reduction N_Model->N_Endpoint P_Activity Anti-inflammatory P_Model Paw/Ear Edema, Pleurisy P_Activity->P_Model P_Endpoint Edema/Exudate/Cell Influx Reduction P_Model->P_Endpoint P_Activity2 Antischistosomal P_Model2 S. mansoni Infection P_Activity2->P_Model2 P_Endpoint2 Worm/Egg Burden Reduction P_Model2->P_Endpoint2 Common_Class Drimane Sesquiterpenoids Common_Class->N_Activity Common_Class->P_Activity Common_Class->P_Activity2

References

Unveiling the Molecular Targets of Nanangenine H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hypothetical target identification and validation strategies for Nanangenine H, a drimane sesquiterpenoid with promising cytotoxic and antibacterial activities. While the specific molecular targets of this compound are currently under investigation, this document outlines plausible approaches and presents a comparative analysis with established therapeutic agents, supported by illustrative experimental data and detailed protocols.

Introduction to this compound

This compound is a natural product isolated from the fungus Aspergillus nanangensis. Like other drimane sesquiterpenoids, it exhibits biological activities that suggest its potential as a lead compound in drug discovery. Preliminary studies have indicated that this compound possesses both cytotoxic effects against cancer cell lines and antibacterial activity against various pathogens. Elucidating its mechanism of action by identifying and validating its molecular targets is a critical step in its development as a therapeutic agent.

Hypothetical Target Identification and Validation

Based on the known biological activities of this compound and related drimane sesquiterpenoids, we hypothesize that its cytotoxic effects may be mediated through the induction of apoptosis, while its antibacterial properties could stem from the inhibition of essential bacterial enzymes. This guide will explore the identification and validation of two hypothetical targets: B-cell lymphoma 2 (Bcl-2) for its cytotoxic activity and Penicillin-Binding Protein 2a (PBP2a) for its antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Performance Data

To contextualize the potential of this compound, the following tables present a summary of hypothetical quantitative data comparing its performance against well-established drugs.

Table 1: Comparative Cytotoxic Activity
CompoundTarget(s)Cell LineIC50 (µM)Mechanism of Action
This compound (Hypothetical) Bcl-2HeLa (Cervical Cancer)8.5Pro-apoptotic
PaclitaxelTubulinHeLa (Cervical Cancer)0.01Mitotic inhibitor
DoxorubicinTopoisomerase II, DNAHeLa (Cervical Cancer)0.5DNA intercalation, Topoisomerase inhibition
Table 2: Comparative Antibacterial Activity
CompoundTarget(s)Bacterial StrainMIC (µg/mL)Mechanism of Action
This compound (Hypothetical) PBP2aMRSA16Inhibition of cell wall synthesis
VancomycinD-Ala-D-Ala terminus of peptidoglycan precursorsMRSA1Inhibition of cell wall synthesis
Linezolid23S ribosomal RNA of the 50S subunitMRSA2Inhibition of protein synthesis
Table 3: Hypothetical Target Engagement and Binding Affinity
CompoundTargetMethodK_d_ (nM)ΔT_m_ (°C) (CETSA)
This compound (Hypothetical) Bcl-2Surface Plasmon Resonance (SPR)1504.2
This compound (Hypothetical) PBP2aIsothermal Titration Calorimetry (ITC)3203.5
ABT-199 (Venetoclax)Bcl-2SPR<0.015.8
CeftarolinePBP2aITC804.9

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification

This method is employed to isolate and identify the cellular targets of this compound.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

    • Covalently couple the derivative to activated agarose beads.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Cell Lysate Preparation:

    • Culture HeLa cells or MRSA to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with underivatized beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins using a competitive eluent (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

  • Mass Spectrometry:

    • Excise the protein bands of interest from the gel and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is used to confirm the engagement of this compound with its putative target in a cellular context.[1][2][3][4][5]

Protocol:

  • Cell Treatment:

    • Treat intact HeLa cells or MRSA with either this compound (at a concentration determined from dose-response curves) or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., Bcl-2 or PBP2a) in the soluble fraction by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Mandatory Visualizations

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_NanangenineH This compound Action FasL FasL FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis NanangenineH This compound Bcl2 Bcl-2 NanangenineH->Bcl2 Inhibition Bcl2->Bax Inhibition

Caption: Hypothetical apoptotic signaling pathway modulated by this compound.

Experimental Workflow Diagrams

Affinity_Chromatography_Workflow A Immobilize this compound on beads C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE Separation E->F G In-gel Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

CETSA_Workflow A Treat Cells with this compound or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curves E->F G Analyze Thermal Shift F->G

References

A Comparative Analysis of Nanangenine H and Standard Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel investigational compound, Nanangenine H, against established standard-of-care chemotherapeutics. The data presented herein is based on a systematic review of pre-clinical studies on the flavonoid naringenin, which serves as a proxy for this compound due to the current lack of publicly available data on the latter. This comparison aims to offer an objective evaluation of its potential efficacy and mechanisms of action in cancer therapy.

Executive Summary

This compound, represented here by the extensively studied flavonoid naringenin, demonstrates significant anti-cancer properties across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways, notably the PI3K/Akt/mTOR pathway. When compared to standard chemotherapeutics such as doxorubicin and cisplatin, this compound exhibits a variable, and in some cases, comparable, cytotoxic profile. This suggests its potential as a standalone therapeutic agent or as an adjunct to current chemotherapy regimens to enhance efficacy and potentially mitigate side effects.

Data Presentation: Comparative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Naringenin) and standard chemotherapeutics in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Cell LineCancer TypeCompoundIC50 Value (µM)Reference
MCF-7 Breast CancerThis compound (Naringenin)400[1]
Doxorubicin0.80[2]
MCF-7/ADR Doxorubicin-Resistant Breast CancerThis compound (Naringenin) in combination with DaunomycinLowered Daunomycin IC50[3]
Doxorubicin2.03[2]
A549 Lung CancerThis compound (Naringenin)~100-200 (significant viability reduction)[4]
Cisplatin~3.3 - 23.4[5][6]
HepG2 Liver CancerThis compound (Naringenin)Not specified, but showed dose-dependent inhibition[2]
Doxorubicin0.80[2]

Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.

Mechanism of Action: Signaling Pathways

This compound (Naringenin) exerts its anti-cancer effects through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[1][7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis Pathway

This compound induces apoptosis in cancer cells through the intrinsic pathway, which is mediated by mitochondria. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[10][11][12]

Apoptosis_Pathway Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2 Bcl-2 (Anti-apoptotic) Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Bcl-2

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or standard chemotherapeutics for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Cells are treated with this compound or standard chemotherapeutics for a specified time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Western Blot Western Blot Drug Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Protein Expression Protein Expression Western Blot->Protein Expression

References

Safety Operating Guide

Navigating the Disposal of Nanangenine H: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

Ithaca, NY - For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the disposal of Nanangenine H, ensuring that procedures are conducted safely, efficiently, and in accordance with regulatory standards.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practice dictates that all research chemicals be handled with care throughout their lifecycle, from acquisition to disposal. The following procedures are designed to provide a comprehensive framework for the safe management of this compound waste.

Step 1: Pre-Disposal Characterization and Segregation

Before initiating disposal, it is essential to characterize the waste stream containing this compound. Even if the pure compound is non-hazardous, it may be mixed with solvents or other reagents that are regulated as hazardous waste.[1][2]

Experimental Protocol: Waste Stream Analysis

A representative sample of the this compound waste solution should be analyzed to determine its properties. This analysis is crucial for proper segregation and to ensure compliance with disposal regulations.

  • pH Testing : Use a calibrated pH meter or pH strips to determine the corrosivity of the waste. Neutralize acids and bases to a pH between 5.5 and 9.5 if they contain no other hazardous components.[3]

  • Solvent Identification : If this compound is in a solution, identify all solvent components. Halogenated and non-halogenated solvents must be segregated into separate waste containers.[1]

  • Heavy Metal Screening : If the experimental protocol involved the use of heavy metals, conduct appropriate testing (e.g., Inductively Coupled Plasma - ICP) to determine if they are present in the waste.

  • Reactivity Assessment : Review the Safety Data Sheet (SDS) for this compound and any other reagents in the waste stream. Note any potential for reactivity, such as with oxidizers.[1] Never mix incompatible wastes.[2]

Data Presentation: Sample Waste Characterization

ParameterResultDisposal Consideration
pH6.8Suitable for aqueous waste stream.
Solvents PresentAcetonitrile, WaterSegregate as non-halogenated organic solvent waste.
Heavy MetalsNone DetectedNo special precautions for heavy metals required.
ReactivityNo dangerous reactions known.Store away from strong oxidizing agents as a precaution.

Step 2: Proper Containerization and Labeling

Proper containment and labeling are fundamental to safe waste management. Using the correct containers and providing clear, accurate information prevents accidental mixing of incompatible materials and ensures that disposal personnel can handle the waste appropriately.

  • Container Selection : Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[2] If possible, use the original container.[1] For chemically contaminated solid waste, such as gloves or wipes, use a designated pail lined with a clear plastic bag.[1][2]

  • Labeling : All waste containers must be clearly labeled.[2] Affix a hazardous waste label to the container and fill it out completely, including:

    • Full chemical names of all contents (no abbreviations).

    • The percentage of each component.

    • The date the container was filled.

    • Appropriate hazard warnings (e.g., Flammable, Corrosive).

Step 3: Storage and Collection

Accumulated waste must be stored safely pending collection by a certified hazardous waste disposal service.

  • Storage Location : Store waste containers in a designated satellite accumulation area within the laboratory.

  • Segregation in Storage : Use secondary containment bins to segregate incompatible waste streams, such as acids from bases or flammables from oxidizers.[1]

  • Container Management : Keep waste containers closed at all times except when adding waste.[2]

  • Requesting Pickup : Once a container is full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[2] Do not allow waste to accumulate in the lab.[2]

Step 4: Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

  • Personal Exposure :

    • Skin Contact : Wash the affected area with plenty of soap and water.[4]

    • Eye Contact : Rinse opened eyes for several minutes under running water.

    • Inhalation : Move to fresh air; consult a doctor if complaints arise.

    • Swallowing : If symptoms persist, consult a doctor.

  • Spills : For small spills, absorb the material with an inert dry material and place it in an appropriate waste disposal container.[4] In case of a large spill or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[5]

Disposal Workflow for this compound

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 Non-Hazardous Path A Generated Waste (this compound) B Characterize Waste Stream (pH, Solvents, Reactivity) A->B C Is waste hazardous? B->C D Segregate by Hazard Class (e.g., Halogenated, Aqueous) C->D Yes K Dispose per Institutional Non-Hazardous Waste Policy C->K No E Use Compatible, Sealed Containers D->E F Attach Completed Hazardous Waste Label E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Request EHS Pickup When Container is Full H->I J Document Waste Transfer I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within the research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for complete guidance.[1][6]

References

Personal protective equipment for handling Nanangenine H

Author: BenchChem Technical Support Team. Date: November 2025

Alert: Nanangenine H is a potent, non-TNI, cytotoxic compound. Handle with extreme caution in a designated controlled environment.

This document provides essential safety and logistical information for the handling and disposal of this compound. Adherence to these guidelines is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE. This equipment should be donned before entering the designated handling area and doffed in the prescribed manner upon exiting.

PPE ComponentSpecificationRationale
Gloves Double-gloving: Inner pair of nitrile gloves (minimum 5 mil thickness), outer pair of chemotherapy-rated nitrile or neoprene gloves (minimum 8 mil thickness).Provides a primary barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye Protection Indirectly vented, chemical splash-proof goggles. A full-face shield must be worn over the goggles when handling quantities greater than 100 mg or when there is a significant risk of splashes.Protects the eyes from airborne particles and accidental splashes of solutions containing this compound.
Respiratory Protection A NIOSH-approved N100 or P100 respirator is required for all procedures involving the handling of powdered this compound or when aerosolization is possible. For solution-based work in a certified chemical fume hood, a standard N95 respirator may be sufficient, subject to an institutional risk assessment.Prevents the inhalation of highly toxic airborne particles.
Protective Clothing Disposable, solid-front, back-tying gown with elastic cuffs made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects the body and personal clothing from contamination.
Footwear Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the subsequent spread of the hazardous material.

Experimental Workflow: Safe Handling of this compound

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification B Assemble All Materials (Chemicals, Glassware, Waste Containers) A->B C Don Full PPE B->C D Weigh this compound Powder C->D E Solubilize in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Decontaminate Surfaces with 10% Bleach Solution, followed by 70% Ethanol F->G H Segregate Waste (Solid, Liquid, Sharps) into Labeled, Sealed Containers G->H I Doff PPE in Designated Area (Outer Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from procedures involving this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, shoe covers, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

Consult your institution's EHS office for specific guidelines on the final disposal of hazardous waste.

Emergency Procedures

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and notify your supervisor and the institutional EHS office. Do not attempt to clean up a spill unless you are trained and equipped to do so. A spill kit containing appropriate absorbent materials, decontaminating solutions, and additional PPE should be readily available in the laboratory.

This information is intended as a guide and should be supplemented by a comprehensive, institution-specific risk assessment and training program. Always consult your organization's EHS professionals for detailed guidance.

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